TP0586532
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid |
InChI |
InChI=1S/C26H28N4O4/c1-17(31)26-27-10-12-30(26)14-20-13-24(34-28-20)19-7-4-18(5-8-19)6-9-21-22-15-29(16-23(21)22)11-2-3-25(32)33/h4-5,7-8,10,12-13,17,21-23,31H,2-3,11,14-16H2,1H3,(H,32,33)/t17-,21?,22-,23+/m0/s1 |
InChI Key |
PULUMLQUYYSBOR-BOSCWZPRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of TP0586532: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Action of TP0586532 Against Gram-Negative Bacteria
This technical guide offers an in-depth exploration of the mechanism of action of this compound, a novel, potent, and selective non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antibacterial agents to combat the growing threat of multidrug-resistant Gram-negative pathogens.
Executive Summary
This compound targets a crucial step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1] By inhibiting LpxC, this compound effectively disrupts the integrity of this membrane barrier, leading to potent antibacterial activity, particularly against carbapenem-resistant Enterobacteriaceae (CRE).[2][3][4] Furthermore, this mechanism of action results in a synergistic effect when combined with other classes of antibiotics and a reduction in the release of pro-inflammatory LPS.
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
The primary molecular target of this compound is the zinc-dependent metalloenzyme LpxC.[5][6][7] LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[5] Inhibition of LpxC halts the production of Lipid A, preventing the formation of a functional LPS layer. This disruption of the outer membrane leads to increased permeability, rendering the bacteria susceptible to external threats and potentiating the activity of other antibiotics.[3][4][8]
Quantitative Data on Antibacterial Activity
This compound demonstrates potent activity against a range of Gram-negative bacteria, including clinically relevant carbapenem-resistant strains.
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 0.101 µM | LpxC | [9] |
| MIC | 2 µg/mL | E. coli ATCC 25922 | [9] |
| MIC | 4 µg/mL | K. pneumoniae ATCC 13883 | [9] |
| MIC90 | 4 µg/mL | Carbapenem-resistant K. pneumoniae (clinical isolates) | [10] |
Synergistic Activity with Other Antibiotics
The disruption of the outer membrane by this compound enhances the penetration of other antibiotics, leading to synergistic or additive effects. This has been demonstrated in combination with meropenem (B701) against carbapenem-resistant K. pneumoniae and E. coli.[3][8]
| Combination | Organism | Effect | Reference |
| This compound + Meropenem | Carbapenem-resistant K. pneumoniae | Synergistic/Additive | [3][4] |
| This compound + Meropenem | Carbapenem-resistant E. coli | Synergistic/Additive | [3] |
| This compound + Amikacin | Carbapenem-susceptible K. pneumoniae & E. coli | Synergistic/Additive | [3][8] |
| This compound + Cefepime | Carbapenem-susceptible K. pneumoniae & E. coli | Synergistic/Additive | [3][8] |
| This compound + Piperacillin | Carbapenem-susceptible K. pneumoniae & E. coli | Synergistic/Additive | [3][8] |
| This compound + Tigecycline | Carbapenem-susceptible K. pneumoniae & E. coli | Synergistic/Additive | [3][8] |
Detailed Experimental Protocols
LpxC Enzyme Inhibition Assay
This protocol details the measurement of the inhibitory activity of this compound against the LpxC enzyme.
Protocol:
-
Prepare a reaction mixture containing 40 mM MES (pH 6.5), 0.02% v/v Brij35, 80 µM dithiothreitol, 25 nM ZnCl2, 3.1 nM E. coli LpxC, and 20 µM UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5]
-
Add serial dilutions of this compound to the reaction mixture.
-
Incubate the mixture for 120 minutes at room temperature.[5]
-
Terminate the reaction by adding 0.2 M sodium phosphate.[5]
-
Add fluorescamine solution to the mixture.
-
Measure the fluorescence to quantify the amount of deacetylated product, which is proportional to the enzyme activity.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antibiotic, such as meropenem.
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 105 CFU/mL.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the y-axis and another antibiotic (e.g., meropenem) along the x-axis. The range of concentrations should bracket the known MIC of each drug. For example, this compound concentrations could range from 0.125 to 0.5 times its MIC.[2]
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 35°C for 16-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the FICI value to determine the nature of the interaction.[2]
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound alone and in combination over time.
Protocol:
-
Prepare a bacterial culture in the logarithmic growth phase and dilute it in fresh CAMHB to a starting inoculum of approximately 5 x 105 CFU/mL.
-
Add this compound and/or a second antibiotic at desired concentrations. For example, meropenem at a fixed concentration (e.g., 8 µg/mL) and this compound at 0.5x and 1x its MIC.[2][11]
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Membrane Permeability Assay (Ethidium Bromide Uptake)
This assay measures the ability of this compound to permeabilize the bacterial outer membrane, allowing the influx of the fluorescent dye ethidium (B1194527) bromide.
Protocol:
-
Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).
-
Treat the bacterial suspension with various concentrations of this compound.
-
Add ethidium bromide to the suspension at a final concentration that has minimal fluorescence in the absence of membrane disruption.
-
Measure the increase in fluorescence over time using a fluorometer. The increase in fluorescence corresponds to the intercalation of ethidium bromide with intracellular nucleic acids, indicating membrane permeabilization.
-
A positive control, such as a known membrane-permeabilizing agent, should be included.
In Vivo Efficacy in Murine Infection Models
This compound has demonstrated efficacy in various murine infection models, including systemic infection, urinary tract infection, and pneumonia.[10]
a) Murine Pneumonia Model:
-
Anesthetize mice and intranasally inoculate with a suspension of K. pneumoniae (e.g., 7 x 107 CFU/mouse).[2]
-
At specified time points post-infection (e.g., 1.5, 3, and 6 hours), administer this compound subcutaneously at various doses.[2]
-
At a predetermined endpoint, euthanize the mice and homogenize the lungs.
-
Determine the bacterial burden in the lungs by plating serial dilutions of the homogenate.
-
Compare the bacterial counts in the treated groups to a vehicle-treated control group to assess efficacy.
b) Murine Systemic Sepsis Model:
-
Prepare a bacterial inoculum of a relevant Gram-negative pathogen in a suitable medium.[4]
-
Induce systemic infection in mice via intraperitoneal or intravenous injection of the bacterial suspension.[4] The inoculum size should be sufficient to cause a lethal infection in the control group.
-
Initiate treatment with this compound at various doses and routes of administration at a specified time post-infection.[4]
-
Monitor the mice for survival over a period of several days.
-
Efficacy is determined by the increased survival rate in the treated groups compared to the control group.
c) Murine Urinary Tract Infection (UTI) Model:
-
Introduce a uropathogenic bacterial strain (e.g., E. coli) into the bladder of female mice via transurethral catheterization.[12] The typical inoculum is 107 - 108 CFU.[12]
-
Initiate treatment with this compound at various doses and schedules.
-
At the end of the treatment period, euthanize the mice and aseptically remove the bladder and kidneys.
-
Homogenize the organs and determine the bacterial load by plating serial dilutions.
-
A significant reduction in bacterial counts in the bladder and kidneys of treated mice compared to controls indicates efficacy.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action against challenging Gram-negative pathogens. Its ability to inhibit the essential LpxC enzyme, disrupt the bacterial outer membrane, and act synergistically with other antibiotics makes it a valuable candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other LpxC inhibitors.
References
- 1. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
TP0586532: A Non-Hydroxamate LpxC Inhibitor for Combating Gram-Negative Superbugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. TP0586532 is a novel, potent, and selective non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.[1][2] By targeting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death and potentiating the activity of other antibiotics. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and experimental protocols related to this compound, offering valuable insights for the scientific community engaged in the discovery and development of new antibacterial agents.
Introduction: The Imperative for Novel Antibiotics
The escalating crisis of antibiotic resistance, particularly among Gram-negative pathogens such as carbapenem-resistant Enterobacteriaceae (CRE), necessitates the exploration of novel molecular targets.[3][4] LpxC, a zinc-dependent metalloenzyme, represents a highly attractive target as it is essential for the viability of most Gram-negative bacteria and is highly conserved across species.[5] Early development of LpxC inhibitors was hampered by off-target cardiovascular toxicity associated with the hydroxamate moiety used for zinc chelation.[1][2] this compound emerges as a promising clinical candidate due to its distinct non-hydroxamate structure, which is anticipated to circumvent these safety concerns.[1][2]
Mechanism of Action: Targeting the Bacterial Outer Membrane
This compound exerts its bactericidal effect by inhibiting the enzymatic activity of LpxC. This enzyme catalyzes the first committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1][6] Inhibition of LpxC disrupts the production of LPS, leading to a cascade of detrimental effects on the bacterial cell, including:
-
Loss of Outer Membrane Integrity: The compromised outer membrane becomes more permeable, rendering the bacteria susceptible to other antibiotics and host immune factors.[3][4]
-
Inhibition of Cell Growth and Division: The disruption of the outer membrane integrity ultimately leads to bacterial cell death.
This targeted mechanism of action makes this compound a promising agent against a broad spectrum of Gram-negative bacteria.
Mechanism of action of this compound.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a range of carbapenem-resistant Enterobacteriaceae.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against various bacterial strains.
| Bacterial Strain | Organism | MIC (µg/mL) |
| ATCC 25922 | Escherichia coli | 2 |
| ATCC 13883 | Klebsiella pneumoniae | 4 |
| Clinical Isolates (n=?) | Carbapenem-resistant Klebsiella pneumoniae | MIC₉₀: 4[5] |
Synergistic Activity with Other Antibiotics
Checkerboard assays have revealed that this compound acts synergistically with other classes of antibiotics, notably meropenem, against CRE strains.[3][4] This potentiation is attributed to the increased permeability of the outer membrane induced by this compound, facilitating the entry of other antibacterial agents.[3][4]
| Combination | Organism | FICI | Interpretation |
| This compound + Meropenem | K. pneumoniae ATCC 13883 | 0.375 - 0.625 | Synergistic/Additive[3] |
| This compound + Amikacin | K. pneumoniae ATCC 13883 | 0.375 - 0.625 | Synergistic/Additive[3] |
| This compound + Cefepime | K. pneumoniae ATCC 13883 | 0.375 - 0.625 | Synergistic/Additive[3] |
| This compound + Piperacillin | K. pneumoniae ATCC 13883 | 0.375 - 0.625 | Synergistic/Additive[3] |
| This compound + Tigecycline | K. pneumoniae ATCC 13883 | 0.375 - 0.625 | Synergistic/Additive[3] |
| This compound + Meropenem | E. coli ATCC 25922 | 0.370 - 0.750 | Synergistic/Additive[3] |
| This compound + Ciprofloxacin | E. coli ATCC 25922 | >1 | Indifferent[3] |
| This compound + Colistin | E. coli ATCC 25922 | >1 | Indifferent[3] |
FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, and >1 to ≤4 indicates indifference.
In Vivo Efficacy
This compound has demonstrated significant efficacy in murine models of infection caused by multidrug-resistant Gram-negative pathogens.
Murine Pneumonia Model
In a murine model of pneumonia caused by Klebsiella pneumoniae, this compound administered subcutaneously demonstrated a dose-dependent reduction in bacterial burden in the lungs.[6]
| Animal Model | Pathogen | Treatment | Key Finding |
| ICR Mice (female, 4-week-old) | Klebsiella pneumoniae 4124 | This compound (100 mg/kg, s.c.) | Significant reduction in bacterial counts in the lungs.[6] |
| ICR Mice (female, 4-week-old) | Klebsiella pneumoniae 4124 | Meropenem/cilastatin (25 mg/kg, s.c.) | Increased LPS release in the lungs.[6] |
| ICR Mice (female, 4-week-old) | Klebsiella pneumoniae 4124 | Ciprofloxacin (3 mg/kg, s.c.) | Increased LPS release in the lungs.[6] |
| ICR Mice (female, 4-week-old) | Klebsiella pneumoniae 4124 | This compound + Meropenem/cilastatin | Attenuated meropenem-induced LPS release.[6] |
Pharmacokinetics
In murine infection models, the estimated maximum unbound plasma concentration (fCmax) of this compound at an effective dose was approximately 13 µg/mL.[5]
Experimental Protocols
Checkerboard Assay
This assay is used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Checkerboard assay workflow.
Protocol:
-
Twofold serial dilutions of this compound and the comparator antibiotic are prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Bacterial cultures are grown to the logarithmic phase and diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
This compound is added at various multiples of its MIC.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on agar (B569324) plates.
-
Colony counts are determined after incubation, and the log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.[7]
Membrane Permeability Assay
This assay measures the ability of an agent to disrupt the bacterial outer membrane, often using a fluorescent probe like ethidium (B1194527) bromide (EtBr).
Membrane permeability assay workflow.
Protocol:
-
Bacterial cells are washed and resuspended in a suitable buffer.
-
The cell suspension is treated with this compound at various concentrations.
-
Ethidium bromide is added to the suspension. EtBr fluoresces upon intercalating with DNA but is generally excluded by intact bacterial membranes.
-
An increase in fluorescence intensity, measured using a fluorometer, indicates membrane permeabilization, allowing EtBr to enter the cells and bind to DNA.[3][4]
Murine Pneumonia Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a lung infection setting.
Protocol:
-
Female ICR mice (4 weeks old) are rendered transiently neutropenic if required for the specific study design.
-
Mice are anesthetized and intranasally inoculated with a suspension of K. pneumoniae (e.g., 7 x 10⁷ CFU/mouse).
-
Treatment with this compound, comparator antibiotics, or vehicle is initiated at a specified time post-infection (e.g., 1.5, 3, and 6 hours) via subcutaneous injection.
-
At designated time points, mice are euthanized, and lungs are harvested for bacterial load determination (CFU counts) and analysis of inflammatory markers (e.g., IL-6) and LPS levels.[6]
Conclusion and Future Directions
This compound represents a significant advancement in the quest for novel antibiotics against multidrug-resistant Gram-negative bacteria. Its non-hydroxamate structure offers a potential solution to the cardiotoxicity issues that have plagued previous LpxC inhibitors. The potent in vitro and in vivo activity, coupled with its synergistic effects with existing antibiotics, positions this compound as a promising candidate for further clinical development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as evaluation in a broader range of preclinical infection models to fully elucidate its therapeutic potential. The continued investigation of this compound and other non-hydroxamate LpxC inhibitors is crucial in the global fight against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
TP0586532: A Technical Guide for Researchers on a Novel LpxC Inhibitor for Carbapenem-Resistant Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of carbapenem-resistant Klebsiella pneumoniae (CRKP) poses a significant threat to global public health, necessitating the development of novel antimicrobial agents. TP0586532 is a promising, investigational, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity and potentiation of other antibiotics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy against CRKP, and detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
This compound exerts its antibacterial effect by selectively inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the Lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of LPS and is essential for the structural integrity of the outer membrane of most Gram-negative bacteria.
The inhibition of LpxC by this compound blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, leading to the depletion of Lipid A precursors and subsequent disruption of the outer membrane.[1] This disruption not only has a direct bactericidal effect but also increases the permeability of the bacterial cell to other antibiotics, suggesting a potential for combination therapy.[2][3]
In Vitro Efficacy Against Carbapenem-Resistant Klebsiella pneumoniae
This compound has demonstrated potent in vitro activity against clinical isolates of carbapenem-resistant K. pneumoniae.
Minimum Inhibitory Concentration (MIC)
The MIC90 of this compound against clinical isolates of carbapenem-resistant Klebsiella pneumoniae has been reported to be 4 μg/mL.[4][5]
| Organism | Compound | MIC90 (μg/mL) | Reference |
| Carbapenem-Resistant Klebsiella pneumoniae (clinical isolates) | This compound | 4 | [4][5] |
Synergy with Meropenem (B701)
Checkerboard and time-kill assays have demonstrated synergistic and additive effects when this compound is combined with meropenem against CRKP strains.[2][3] The combination of this compound with meropenem has been shown to significantly reduce the MIC of meropenem.[2]
| CRKP Strain | Agent(s) | Effect | Reference |
| KPC-producing K. pneumoniae | This compound + Meropenem | Synergistic | [2] |
| NDM-1-producing K. pneumoniae | This compound + Meropenem | Synergistic/Additive | [2] |
| VIM-producing K. pneumoniae | This compound + Meropenem | Synergistic/Additive | [2] |
| IMP-producing K. pneumoniae | This compound + Meropenem | Synergistic/Additive | [2] |
In Vivo Efficacy in Murine Infection Models
This compound has shown efficacy in various murine models of infection caused by carbapenem-resistant Enterobacteriaceae.
Murine Pneumonia Model
In a murine neutropenic lung infection model with CRKP, this compound demonstrated significant dose-dependent antibacterial activity. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy was the maximum unbound plasma concentration divided by the MIC (fCmax/MIC).
| PK/PD Endpoint | Geometric Mean of fCmax/MIC | Reference |
| Net Stasis | 2.30 | |
| 1-log reduction | 3.28 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: The MIC of this compound is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A suspension of the test organism, carbapenem-resistant K. pneumoniae, is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Checkerboard Synergy Assay
Protocol: The synergistic activity of this compound in combination with meropenem is assessed using a checkerboard microdilution assay.
-
Plate Setup: A 96-well microtiter plate is prepared with two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of meropenem along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of CRKP.
-
Incubation: The plate is incubated at 37°C for 18 to 24 hours.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation: The interaction is defined as synergistic if the FICI is ≤ 0.5, additive if the FICI is > 0.5 to ≤ 1, indifferent if the FICI is > 1 to < 4, and antagonistic if the FICI is ≥ 4.
Time-Kill Assay
Protocol: Time-kill assays are performed to assess the bactericidal activity of this compound alone and in combination with meropenem over time.
-
Culture Preparation: A log-phase culture of CRKP is diluted in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Addition: this compound and/or meropenem are added at specified concentrations (e.g., 1x MIC, 2x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates, and colonies are counted after incubation to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Murine Pneumonia Model
Protocol: A neutropenic murine pneumonia model is used to evaluate the in vivo efficacy of this compound.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of CRKP.
-
Treatment: this compound is administered at various doses and schedules (e.g., subcutaneous or oral administration).
-
Outcome Assessment: At 24 hours post-infection, mice are euthanized, and their lungs are harvested for bacterial burden determination (CFU/g of lung tissue).
-
PK/PD Analysis: Plasma samples are collected at various time points to determine the pharmacokinetic profile of this compound. The relationship between drug exposure and antibacterial effect is then analyzed to determine the relevant PK/PD index.
Clinical Development Status
As of late 2025, this compound is in the preclinical stage of development.[4] While it has demonstrated promising activity in animal studies, it has not yet progressed to human clinical trials.[1][4][6] Previous LpxC inhibitors have faced challenges in clinical development, often due to off-target toxicities.[2] The non-hydroxamate structure of this compound is designed to mitigate some of these risks.
Conclusion
This compound is a novel LpxC inhibitor with potent in vitro and in vivo activity against carbapenem-resistant Klebsiella pneumoniae. Its unique mechanism of action, which involves the disruption of the bacterial outer membrane, and its synergistic potential with existing antibiotics like meropenem, make it a promising candidate for further development in the fight against multidrug-resistant Gram-negative pathogens. The detailed experimental protocols provided in this guide are intended to facilitate further research and evaluation of this compound by the scientific community.
References
- 1. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]
- 6. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antibacterial Spectrum of TP0586532
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2][3] This document provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity against a range of clinically relevant Gram-negative pathogens. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a technical guide for researchers and professionals in the field of drug development. This guide includes quantitative data on the compound's potency, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. The discovery and development of new antibiotics with novel mechanisms of action are critical to address this threat. LpxC, a zinc-dependent metalloenzyme, is an attractive target for new antibacterial agents due to its essential role in Lipid A synthesis and its conservation across many Gram-negative species.[1][4] this compound emerges as a promising candidate from a distinct structural class that avoids the off-target cardiovascular toxicities associated with previous hydroxamate-based LpxC inhibitors.[2] This guide focuses on the antibacterial spectrum of this compound, providing a detailed analysis of its efficacy against key pathogens.
Mechanism of Action
This compound exerts its antibacterial effect by selectively inhibiting the LpxC enzyme. This inhibition blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a committed step in the Lipid A biosynthetic pathway. The disruption of Lipid A synthesis compromises the integrity of the outer membrane of Gram-negative bacteria, leading to bacterial cell death.
Figure 1: Mechanism of action of this compound in the Lipid A biosynthesis pathway.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound has been evaluated against a variety of Gram-negative bacteria, with a particular focus on carbapenem-resistant Enterobacterales (CRE).
Activity against Enterobacterales
This compound demonstrates broad-spectrum activity against Enterobacterales, including multidrug-resistant strains.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 100 | Not Reported | Not Reported | 4 | [1][4] |
| Escherichia coli | Not Specified | Not Reported | Not Reported | Not Reported | [5] |
| Enterobacter cloacae | Not Specified | Not Reported | Not Reported | Not Reported | |
| Serratia marcescens | Not Specified | Not Reported | Not Reported | Not Reported |
Note: Data for E. coli, E. cloacae, and S. marcescens are not yet publicly available in comprehensive tables but the compound is reported to have broad activity against Enterobacteriaceae.[3][4]
Activity against Non-Fermenting Gram-Negative Bacilli
Data on the activity of this compound against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii is currently limited in the reviewed literature. LpxC inhibitors have been investigated for activity against these pathogens, but specific MIC data for this compound is not yet widely published.[3]
Synergistic Activity
This compound has been shown to exhibit synergistic or additive effects when combined with other antibiotics, notably carbapenems, against CRE strains. This potentiation is attributed to the increased permeability of the outer bacterial membrane caused by the inhibition of LPS synthesis.[5][6]
| Combination | Bacterial Species | No. of Strains | Synergy Observed | Additive Effect Observed | Reference |
| This compound + Meropenem | K. pneumoniae (CRE) | 21 | 9 | 12 | [5] |
| This compound + Meropenem | E. coli (CRE) | 21 | 9 | 12 | [5] |
| This compound + Amikacin | K. pneumoniae & E. coli | Not specified | Yes | Yes | [5] |
| This compound + Cefepime | K. pneumoniae & E. coli | Not specified | Yes | Yes | [5] |
| This compound + Piperacillin | K. pneumoniae & E. coli | Not specified | Yes | Yes | [5] |
| This compound + Tigecycline | K. pneumoniae & E. coli | Not specified | Yes | Yes | [5] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the antibacterial spectrum of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2: Workflow for MIC determination by broth microdilution.
Protocol Details:
-
Bacterial Strains: Clinical isolates of Gram-negative bacteria are used.
-
Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: this compound is serially diluted in the microtiter plates.
-
Incubation: Plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
The checkerboard assay is employed to assess the synergistic or additive effects of this compound in combination with other antibiotics.
References
- 1. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Technical Guide to the Inhibition of UDP-3-O-acyl-N-acetylglucosamine Deacetylase (LpxC) by TP0586532
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health, necessitating the development of novel antibiotics that act on previously unexploited targets. One such promising target is the essential zinc-dependent metalloenzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which catalyzes the first committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This technical guide provides an in-depth analysis of TP0586532, a novel, non-hydroxamate inhibitor of LpxC.[3][4][5] this compound demonstrates potent antibacterial activity against a range of Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE), and exhibits a favorable safety profile by avoiding the off-target cardiovascular toxicities associated with earlier hydroxamate-based LpxC inhibitors.[4][5][6] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual workflows and pathways for researchers, scientists, and drug development professionals.
Introduction: The LpxC Target and this compound
UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a highly conserved, essential enzyme in virtually all Gram-negative bacteria.[1] It performs the critical deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a committed step in the biosynthesis of Lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is crucial for their survival and a primary mediator of sepsis.[3][7] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.
This compound is an experimental antibiotic that acts as a potent and selective inhibitor of LpxC.[6] Unlike many previous LpxC inhibitors that contained a hydroxamate moiety—a robust zinc ion chelator prone to non-specific inhibition of other metalloenzymes and associated toxicities—this compound is a non-hydroxamate compound.[3][4][5] This structural difference is believed to contribute to its improved safety profile, particularly the absence of cardiovascular side effects observed in preclinical studies.[4][6] this compound has demonstrated a broad spectrum of activity against CRE and efficacy in various murine infection models.[3][5]
Mechanism of Action: Disruption of Lipid A Biosynthesis
This compound exerts its bactericidal effect by directly inhibiting the enzymatic activity of LpxC. This inhibition blocks the synthesis of Lipid A at an early stage, preventing the formation of LPS. The resulting depletion of LPS in the outer membrane compromises its structural integrity, increases its permeability, and ultimately leads to cell death.[4][8] Furthermore, by preventing the formation of new LPS, this compound has been shown to reduce the release of LPS from bacteria, a key trigger for the inflammatory cascade that can lead to sepsis.[3][7][9] This reduction in LPS release occurs even at sub-inhibitory concentrations.[9]
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TP0586532: An Investigational LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme plays a critical role in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to increased permeability and potent antibacterial effects, including synergy with other antibiotics.[3][4] These application notes provide detailed protocols for key in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively targets and inhibits the LpxC enzyme, a crucial gatekeeper in the Lipid A biosynthetic pathway. This inhibition blocks the production of Lipid A, a key component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The disruption of LPS synthesis compromises the structural integrity of the outer membrane, leading to increased permeability. This heightened permeability not only has direct bactericidal or bacteriostatic effects but also facilitates the entry of other antibiotics that would otherwise be expelled, leading to synergistic activity. Furthermore, by halting LPS production, this compound can reduce the release of this potent endotoxin, which is a major contributor to the inflammatory cascade seen in sepsis.[5]
References
- 1. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Murine Lung Infection Model Using TP0586532
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant global health threat, necessitating the development of novel antibiotics. TP0586532 is an investigational, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity and potentially enhancing the efficacy of other antibiotics.[4][5][6] This document provides detailed application notes and protocols for establishing a murine lung infection model to evaluate the in vivo efficacy of this compound against carbapenem-resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae.
Mechanism of Action of this compound
This compound selectively targets and inhibits the bacterial enzyme LpxC, which is essential for the production of Lipid A, a key component of the outer membrane of Gram-negative bacteria.[1] This disruption of the outer membrane not only has a direct bactericidal effect but also increases the permeability of the membrane, which may potentiate the activity of other antibiotics like meropenem.[4][6] Studies have shown that this compound can reduce LPS release from pathogenic bacteria, which may in turn decrease the host inflammatory response, such as the production of IL-6, in the lungs during an infection.[2]
Caption: Mechanism of action of this compound targeting the LpxC enzyme.
In Vitro and In Vivo Efficacy of this compound
This compound has demonstrated a broad spectrum of antibacterial activity against carbapenem-resistant Enterobacteriaceae.[2][3] The MIC90 of this compound against clinical isolates of carbapenem-resistant Klebsiella pneumoniae has been reported to be 4 μg/ml.[2][3][7] In vivo studies have confirmed its efficacy in various murine infection models, including systemic, urinary tract, and lung infections caused by meropenem- or ciprofloxacin-resistant strains.[2][3][7]
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Key Findings | Reference |
| Lung Infection | Carbapenem-resistant Klebsiella pneumoniae | Demonstrated in vivo efficacy. | [2] |
| Systemic Infection | Meropenem- or ciprofloxacin-resistant strains | Showed in vivo efficacy. | [2][3][7] |
| Urinary Tract Infection | Meropenem- or ciprofloxacin-resistant strains | Showed in vivo efficacy. | [2][3][7] |
Experimental Protocol: Murine Lung Infection Model
This protocol outlines a standardized procedure for establishing an acute murine pneumonia model to assess the efficacy of this compound.
Materials and Reagents
-
Animals: Specific-pathogen-free female C57BL/6J mice (6-8 weeks old).
-
Bacterial Strain: Carbapenem-resistant Klebsiella pneumoniae (e.g., a clinical isolate with a known resistance profile).
-
Culture Media: Luria-Bertani (LB) broth and agar (B569324), sheep blood agar plates.
-
Reagents:
-
This compound (formulation to be prepared based on solubility and administration route).
-
Vehicle control (e.g., sterile saline or other appropriate solvent).
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Sterile phosphate-buffered saline (PBS).
-
-
Equipment:
-
Biosafety cabinet (BSL-2).
-
Incubator (37°C).
-
Spectrophotometer.
-
Centrifuge.
-
Pipettes and sterile tips.
-
Syringes and needles for administration.
-
Animal housing and care facilities.
-
Experimental Workflow
Caption: Experimental workflow for the murine lung infection model.
Detailed Methodology
3.1. Bacterial Culture Preparation
-
Streak the carbapenem-resistant K. pneumoniae strain from a frozen stock onto a sheep blood agar plate.
-
Incubate overnight at 37°C.
-
Inoculate a single colony into LB broth and culture overnight at 37°C with shaking.
3.2. Inoculum Preparation
-
Dilute the overnight bacterial culture in fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.6).
-
Harvest the bacteria by centrifugation.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal infection model that allows for the evaluation of therapeutic efficacy.
3.3. Animal Infection
-
Anesthetize the mice using a ketamine/xylazine intraperitoneal injection or isoflurane (B1672236) inhalation.
-
For intratracheal infection, surgically expose the trachea and inject a specific volume (e.g., 50 µL) of the bacterial suspension directly into the trachea.
-
For intranasal infection, hold the mouse in a supine position and instill a small volume (e.g., 25-50 µL) of the bacterial suspension into the nostrils.[8]
-
Allow the mice to recover on a warming pad.
3.4. This compound Administration
-
Prepare the this compound formulation at the desired concentrations. The route of administration (e.g., oral, intravenous, subcutaneous) and dosing regimen should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Initiate treatment at a specified time point post-infection (e.g., 2 hours).
-
Administer the vehicle control to the control group of mice.
3.5. Monitoring and Sample Collection
-
Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.
-
At predetermined time points (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Collect lungs, bronchoalveolar lavage fluid (BALF), and blood for analysis.
3.6. Efficacy Endpoints
-
Bacterial Burden: Homogenize the lungs in sterile PBS and perform serial dilutions for colony-forming unit (CFU) counting on agar plates.[9]
-
Inflammatory Response: Measure cytokine and chemokine levels (e.g., IL-6) in BALF or lung homogenates using ELISA or multiplex assays.
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury and inflammation.
-
Survival Studies: In a separate cohort of animals, monitor survival over a longer period (e.g., 7-14 days) to evaluate the protective effect of this compound.
Data Presentation
All quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 2: Example Data Table for Bacterial Burden in the Lungs
| Treatment Group | Dose (mg/kg) | N | Mean Log10 CFU/g Lung ± SD | P-value vs. Vehicle |
| Vehicle Control | - | 10 | 7.5 ± 0.8 | - |
| This compound | 10 | 10 | 5.2 ± 0.6 | <0.01 |
| This compound | 30 | 10 | 4.1 ± 0.5 | <0.001 |
| Comparator Antibiotic | X | 10 | 4.5 ± 0.7 | <0.001 |
Table 3: Example Data Table for IL-6 Levels in BALF
| Treatment Group | Dose (mg/kg) | N | Mean IL-6 (pg/mL) ± SD | P-value vs. Vehicle |
| Vehicle Control | - | 10 | 1200 ± 250 | - |
| This compound | 10 | 10 | 650 ± 150 | <0.01 |
| This compound | 30 | 10 | 400 ± 100 | <0.001 |
| Comparator Antibiotic | X | 10 | 800 ± 200 | <0.05 |
Conclusion
The in vivo murine lung infection model is a critical tool for the preclinical evaluation of novel antibiotics such as this compound. This document provides a comprehensive framework for designing and executing these studies. Adherence to a standardized protocol is essential for generating reproducible and translatable data to support the clinical development of new treatments for infections caused by multidrug-resistant Gram-negative bacteria.[10][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - ProQuest [proquest.com]
- 8. pnas.org [pnas.org]
- 9. A multiple comorbidities mouse lung infection model in ApoE‑deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amr-accelerator.eu [amr-accelerator.eu]
- 11. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP0586532 Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is a crucial component in the biosynthetic pathway of Lipid A, an essential part of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity. This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant Gram-negative infections, including those caused by carbapenem-resistant Enterobacteriaceae (CRE). Furthermore, its ability to permeabilize the outer membrane can potentiate the activity of other classes of antibiotics.
These application notes provide a summary of the in vitro activity of this compound and a detailed protocol for the determination of its Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria to this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-negative bacteria. This data is essential for understanding the spectrum of activity and potency of the compound.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Klebsiella pneumoniae (Carbapenem-Resistant) | Not Specified | Not Reported | 4 | Not Reported | [2] |
| Escherichia coli | Not Specified | Not Reported | Not Reported | Not Reported | Data Not Available |
| Pseudomonas aeruginosa | Not Specified | Not Reported | Not Reported | Not Reported | Data Not Available |
| Acinetobacter baumannii | Not Specified | Not Reported | Not Reported | Not Reported | Data Not Available |
| Other Enterobacteriaceae | Not Specified | Not Reported | Not Reported | Not Reported | Data Not Available |
Note: The currently available public data on the in vitro activity of this compound is limited. The MIC90 against carbapenem-resistant Klebsiella pneumoniae has been reported to be 4 µg/mL.[2] Further studies are needed to establish a comprehensive profile of its activity against a wider range of Gram-negative pathogens.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of Lipid A Biosynthesis
This compound targets and inhibits the LpxC enzyme, which catalyzes the second and committed step in the biosynthesis of Lipid A. This pathway, also known as the Raetz pathway, is essential for the formation of the outer membrane of Gram-negative bacteria.[3][4][5][6] The inhibition of this pathway disrupts membrane integrity and leads to bacterial cell death.
Caption: Inhibition of the Lipid A biosynthesis pathway by this compound.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the key steps for determining the MIC of this compound using the broth microdilution method according to CLSI guidelines.
Caption: Workflow for this compound MIC determination via broth microdilution.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing of aerobic bacteria.[1][2][7][8][9]
1. Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, sterile water - refer to manufacturer's instructions)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae clinical isolates)
-
0.9% sterile saline or sterile phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile pipettes and tips
-
Incubator (35 ± 2°C)
2. Preparation of Reagents and Inoculum
-
This compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 morphologically similar colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. A common dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be validated for the specific laboratory workflow.
-
3. Broth Microdilution Procedure
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
In the first column, add 100 µL of the this compound working solution (e.g., at twice the highest desired final concentration).
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well of the dilution series. This will result in 50 µL per well with decreasing concentrations of this compound.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Growth Control: At least one well should contain 100 µL of inoculated broth with no this compound.
-
Sterility Control: At least one well should contain 100 µL of uninoculated broth.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity) from the bottom using a reading mirror or an automated plate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
-
Quality Control:
-
Concurrently test reference strains (e.g., E. coli ATCC 25922) for which the expected MIC range of control antibiotics is known. The results for the quality control strains must fall within the acceptable ranges for the test to be considered valid.
-
Disclaimer: This protocol is intended for research purposes. For clinical applications, please refer to the latest CLSI guidelines and ensure your laboratory is appropriately accredited.
References
- 1. testinglab.com [testinglab.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: TP0586532 and Meropenem Combination Therapy against Carbapenem-Resistant Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) poses a significant threat to public health, necessitating the development of novel therapeutic strategies. This document outlines the application and protocols for the combination therapy of TP0586532, a novel non-hydroxamate LpxC inhibitor, and meropenem (B701), a broad-spectrum carbapenem (B1253116) antibiotic. This compound inhibits the synthesis of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, thereby increasing membrane permeability. This mechanism potentiates the activity of meropenem, allowing it to bypass resistance mechanisms and exert its bactericidal effects. These notes provide a summary of the synergistic activity, detailed experimental protocols for in vitro and in vivo evaluation, and the underlying mechanism of action.
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) are a critical public health concern due to limited treatment options. This compound is an investigational antibiotic that targets UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of Lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria[1][2]. Meropenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[3][4][5]. The combination of this compound and meropenem has been shown to have synergistic effects against CRE, offering a potential therapeutic solution for these challenging infections[6][7][8]. The primary hypothesis is that by disrupting the outer membrane, this compound enhances the penetration of meropenem into the bacterial cell, thereby restoring its efficacy against resistant strains[6][7].
Mechanism of Action: A Synergistic Approach
The synergistic relationship between this compound and meropenem stems from their distinct but complementary mechanisms of action against Gram-negative bacteria.
-
This compound: As a potent and selective inhibitor of the LpxC enzyme, this compound blocks the synthesis of Lipid A. This disruption in the LPS biosynthetic pathway compromises the integrity of the bacterial outer membrane[1][6]. The compromised outer membrane becomes more permeable, allowing other molecules, including antibiotics, to enter the periplasmic space more easily[6][7].
-
Meropenem: Meropenem is a β-lactam antibiotic that acts by inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall[4][9]. It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs) located in the periplasmic space[5]. The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death[3][10].
The Synergy: this compound's disruption of the outer membrane facilitates the entry of meropenem into the periplasm, increasing its concentration at the site of action (PBPs). This increased access allows meropenem to overcome certain resistance mechanisms, such as those that limit drug influx, leading to a potent bactericidal effect even in carbapenem-resistant strains.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Meropenem - Wikipedia [en.wikipedia.org]
Application Note: Time-Kill Assay Protocol for TP0586532 against Carbapenem-Resistant Enterobacteriaceae (CRE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbapenem-Resistant Enterobacteriaceae (CRE) represent a significant and urgent threat to public health due to limited therapeutic options. A promising strategy in combating these multidrug-resistant organisms is the development of agents that target novel bacterial pathways. TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] The LpxC enzyme is essential for the synthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria.[3][4] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, which can lead to direct antibacterial activity and potentially restore the efficacy of other antibiotics.[3]
This application note provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of this compound, both alone and in combination with other antibiotics like meropenem (B701), against CRE strains. Time-kill assays are crucial for assessing the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its bactericidal or bacteriostatic effects over time.[5][6]
Mechanism of Action of this compound
This compound targets and inhibits the LpxC enzyme, a key player in the lipid A biosynthetic pathway.[2][7] Lipid A serves as the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts LPS synthesis, leading to a compromised outer membrane.[8] This disruption increases membrane permeability, which not only harms the bacterium directly but also facilitates the entry of other antibiotics that might otherwise be expelled or blocked.[9] This mechanism underlies the observed synergistic effects when this compound is combined with agents like meropenem against CRE.[3][9]
Caption: Mechanism of this compound action on the bacterial cell wall.
Experimental Protocol: Time-Kill Assay
This protocol is based on established methodologies for time-kill analysis, such as those outlined by ASTM E2315, and adapted from published studies involving this compound.[9][10][11]
1. Materials and Reagents
-
Bacterial Strains: Carbapenem-Resistant Enterobacteriaceae (CRE) isolates (e.g., Klebsiella pneumoniae, Escherichia coli).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).
-
Reagents:
-
This compound powder
-
Comparator antibiotic (e.g., Meropenem)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS) or 0.9% saline for dilutions
-
Neutralizing broth (if necessary, to inactivate the antimicrobial agent upon sampling).
-
-
Equipment:
-
Shaking incubator (35-37°C)
-
Spectrophotometer
-
Sterile culture tubes, flasks, and micropipette tips
-
Spiral plater or sterile spreaders
-
Petri dishes
-
Colony counter
-
2. Procedure
Step 1: Preparation of Bacterial Inoculum
-
From a fresh culture plate (≤24 hours old), inoculate 3-5 colonies of the CRE strain into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking (approx. 200 rpm) until it reaches the mid-logarithmic phase of growth, which typically corresponds to an optical density at 600 nm (OD₆₀₀) of ~0.25.
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the final test tubes.
Step 2: Preparation of Test Compounds
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to achieve the desired final concentrations.
-
Prepare a stock solution of the comparator antibiotic (e.g., meropenem) as per standard laboratory procedures.
-
The final concentrations for the time-kill assay are typically based on the Minimum Inhibitory Concentration (MIC) of the specific CRE strain being tested. Published studies have effectively used this compound at 0.5x and 1x MIC.[9][12]
Step 3: Assay Setup
-
Label sterile culture tubes for each condition and time point. Recommended conditions include:
-
Growth Control (no drug)
-
This compound alone (e.g., at 0.5x MIC or 1x MIC)
-
Comparator antibiotic alone (e.g., Meropenem at a clinically relevant concentration)
-
This compound + Comparator antibiotic (combination)
-
-
Add the appropriate volume of the prepared bacterial inoculum and test compounds to each tube to reach the final desired concentrations and a total volume of 10 mL.
Step 4: Incubation and Sampling
-
Incubate all tubes at 37°C with constant shaking.
-
Collect samples (e.g., 100 µL) from each tube at predetermined time points, such as 0, 2, 4, 6, 8, and 24 hours.
-
Immediately perform ten-fold serial dilutions of each collected sample in sterile PBS or saline to prevent drug carryover.
Step 5: Enumeration of Viable Bacteria
-
Plate 100 µL from the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL for each condition at each time point. The lower limit of detection is typically 100 CFU/mL (1 colony on the 10⁻¹ dilution plate).
Caption: Experimental workflow for the time-kill assay procedure.
Data Presentation and Interpretation
Quantitative data should be organized into clear tables. The primary output is a time-kill curve, where the log₁₀ CFU/mL is plotted against time.
Table 1: MIC Values for Test Strains This table should precede the time-kill data to provide context for the concentrations used.
| Bacterial Strain | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) |
| K. pneumoniae ATCC BAA-1705 | 4 | 64 |
| E. coli ATCC BAA-2469 | 2 | 32 |
| [Test Isolate 1] | [Value] | [Value] |
Table 2: Example Time-Kill Assay Data (Log₁₀ CFU/mL) Summarize the colony count data for each time point.
| Time (h) | Growth Control | This compound (1x MIC) | Meropenem (8 µg/mL) | This compound + Meropenem |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 5.40 | 5.65 | 4.80 |
| 4 | 7.80 | 5.10 | 5.60 | 3.50 |
| 6 | 8.90 | 4.95 | 5.75 | <2.00 |
| 8 | 9.10 | 5.20 | 6.10 | <2.00 |
| 24 | 9.30 | 6.80 (regrowth) | 8.50 (regrowth) | <2.00 |
Interpretation of Results
-
Bacteriostatic Activity: A ≥3-log₁₀ reduction in CFU/mL is not observed, and the count is similar to the initial inoculum.
-
Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum is observed.[12]
-
Synergy: The combination shows a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent at a specific time point.[3][9]
-
Additive/Indifference: The combination shows a <2-log₁₀ change in CFU/mL compared to the most active single agent.[9]
-
Antagonism: The combination shows a ≥2-log₁₀ increase in CFU/mL compared to the most active single agent.
References
- 1. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. This compound | LpxC inhibitor | Probechem Biochemicals [probechem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.astm.org [store.astm.org]
- 11. iscacosmetictesting.com [iscacosmetictesting.com]
- 12. researchgate.net [researchgate.net]
Application of TP0586532 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme plays a crucial role in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity.[3][4] This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE).[5][6][7]
These application notes provide detailed protocols for assessing the in vitro activity of this compound, both alone and in combination with other antibiotics, using standard antimicrobial susceptibility testing methods.
Mechanism of Action: Inhibition of Lipid A Biosynthesis
This compound exerts its antimicrobial effect by targeting and inhibiting the LpxC enzyme. LpxC is a key metalloenzyme that catalyzes the second committed step in the Raetz pathway of lipid A biosynthesis.[1] The inhibition of LpxC disrupts the production of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, ultimately leading to bacterial cell death. The pathway illustrated below highlights the critical position of LpxC, making it an attractive target for novel antibiotics.
Caption: Simplified Raetz pathway of Lipid A biosynthesis, highlighting the inhibition of LpxC by this compound.
Quantitative In Vitro Activity Data
The following tables summarize the reported in vitro activity of this compound against various Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | Resistance Profile | MIC90 (µg/mL) | Reference |
| Klebsiella pneumoniae | Carbapenem-resistant | 4 | [5][6][7] |
Table 2: Synergistic Activity of this compound with Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Bacterial Strain | Meropenem MIC Alone (µg/mL) | Meropenem MIC in Combination with this compound (µg/mL) | Fold Decrease in Meropenem MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |
| K. pneumoniae (n=9 strains) | Range | Range | 2- to 512-fold | ≤ 0.5 | Synergistic | [4] |
| K. pneumoniae (n=7 strains) | Range | Range | 2- to 512-fold | >0.5 to ≤1 | Additive | [4] |
| E. coli (n=5 strains) | Range | Range | 2- to 512-fold | >0.5 to ≤1 | Additive | [4] |
FICI interpretation: ≤0.5, synergistic; >0.5 to ≤1, additive; >1 to ≤2, indifferent; >2, antagonistic.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Caption: Workflow for MIC determination using the broth microdilution method.
Procedure:
-
Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without any antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or with a microplate reader.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the in vitro interaction between this compound and another antimicrobial agent.
Objective: To determine if the combination of this compound and another antibiotic results in a synergistic, additive, indifferent, or antagonistic effect.
Materials:
-
This compound stock solution
-
Second antimicrobial agent stock solution
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Caption: Workflow for the checkerboard synergy assay.
Procedure:
-
Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis. The final volume in each well after adding the inoculum will be 100 µL.
-
Inoculation: Inoculate the plate with a bacterial suspension prepared as described for the MIC determination (final concentration of ~5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Objective: To assess the rate and extent of bacterial killing by this compound at various concentrations.
Materials:
-
This compound stock solution
-
CAMHB
-
Sterile culture tubes or flasks
-
Bacterial inoculum
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)
Procedure:
-
Preparation: Prepare tubes or flasks with CAMHB containing this compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate all tubes (except for a sterility control) with a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.
-
Conclusion
This compound demonstrates potent in vitro activity against challenging Gram-negative pathogens and exhibits synergistic effects when combined with other antibiotics. The protocols outlined in these application notes provide standardized methods for researchers to evaluate the antimicrobial properties of this compound in a laboratory setting. Adherence to these established methodologies will ensure the generation of reproducible and comparable data, which is essential for the continued development and potential clinical application of this promising antibiotic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Troubleshooting & Optimization
Troubleshooting TP0586532 solubility issues in vitro
Welcome to the technical support center for TP0586532. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a crucial enzyme in the biosynthetic pathway of Lipid A, which is a key component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane.[4]
Q2: What is the primary application of this compound in research?
This compound is primarily investigated for its antibacterial activity, particularly against multi-drug resistant Gram-negative bacteria such as carbapenem-resistant Enterobacteriaceae (CRE).[3][4] Research has shown its efficacy in various in vitro and in vivo models of bacterial infection.[3] It is also used to study the effects of inhibiting the LPS biosynthetic pathway and to investigate synergistic effects with other antibiotics.[4][5]
Q3: What are the recommended solvents for dissolving this compound?
For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[6] For in vivo studies, formulations involving co-solvents such as PEG300, Tween-80, and SBE-β-CD have been described to achieve higher concentrations.[6]
Q4: How should I store the this compound stock solution?
It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[6]
Troubleshooting Guide: In Vitro Solubility Issues
Researchers may encounter precipitation or poor solubility when preparing working solutions of this compound in aqueous buffers or cell culture media. The following guide provides systematic steps to address these issues.
Problem: Precipitate forms when diluting the DMSO stock solution into my aqueous buffer or cell culture medium.
Root Cause: this compound is a hydrophobic molecule, and its solubility can decrease significantly when transferred from a high-concentration organic solvent stock to an aqueous environment. This can lead to the formation of a precipitate, reducing the effective concentration of the compound in your experiment.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.
-
Pre-warm Media/Buffer: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help improve solubility.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous solution, vortex or mix thoroughly to ensure rapid and uniform dispersion.
-
Sonication: If precipitation persists, brief sonication of the prepared working solution in a water bath sonicator can help to redissolve the compound.[6]
-
Consider Co-solvents (for specific applications): For certain cell-free assays where the presence of co-solvents is tolerable, you may consider preparing an intermediate dilution in a solvent like PEG300 before the final dilution in your aqueous buffer. However, the compatibility of co-solvents with your specific assay must be validated.
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing and troubleshooting this compound working solutions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Organism | Reference |
|---|---|---|---|
| IC₅₀ (LpxC) | 0.101 µM | [6] |
| MIC₉₀ | 4 µg/mL | Carbapenem-resistant Klebsiella pneumoniae |[3] |
Table 2: Solubility Formulations for In Vivo Studies
| Protocol | Composition | Solubility | Reference |
|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.43 mM) | [6] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.52 mM) | [6] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.52 mM) |[6] |
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from methodologies described for antibacterial susceptibility testing.[4]
-
Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., K. pneumoniae) overnight on appropriate agar (B569324) plates. Suspend colonies in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of the this compound working solution in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathway and Mechanism of Action
This compound targets the LpxC enzyme, which is a key step in the biosynthesis of Lipid A. The inhibition of this pathway leads to a disruption of the outer membrane of Gram-negative bacteria.
Caption: Inhibition of the Lipid A biosynthesis pathway by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing TP0586532 Dosage for In Vivo Animal Studies
Welcome to the technical support center for TP0586532, a novel non-hydroxamate LpxC inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Mechanism of Action of this compound
This compound is an experimental antibiotic that selectively inhibits the UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) enzyme in Gram-negative bacteria.[1] This enzyme plays a crucial role in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) in the outer membrane of these bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of pathogens, including carbapenem-resistant Enterobacteriaceae.[2][3] Notably, this compound has been designed to have an improved cardiovascular safety profile compared to earlier LpxC inhibitors.[3][4]
Diagram of the LpxC-mediated Lipid A Biosynthesis Pathway and the Inhibitory Action of this compound
Caption: this compound inhibits LpxC, a key enzyme in the Lipid A biosynthesis pathway in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a murine infection model?
A1: The effective dose of this compound can vary depending on the infection model and the bacterial strain used. For a murine lung infection model with Klebsiella pneumoniae, a subcutaneous dose of 100 mg/kg has been shown to be effective.[5] In murine systemic, urinary tract, and lung infection models, an effective dose resulted in an estimated maximum unbound plasma concentration (fCmax) of around 13 µg/ml.[3][6] It is recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has limited aqueous solubility. Several formulation protocols can be used to prepare it for in vivo studies. The choice of vehicle will depend on the desired route of administration and concentration. Please refer to the Experimental Protocols section for detailed formulation procedures.
Q3: What is the most common route of administration for this compound in animal studies?
A3: Subcutaneous injection is a commonly reported route of administration for this compound in murine studies.[5] Intravenous administration has been used in rats and monkeys for toxicology studies.[4] The optimal route will depend on the specific aims of your study.
Q4: What is the known safety profile of this compound?
A4: this compound has been shown to have a favorable cardiovascular safety profile, a significant improvement over earlier LpxC inhibitors.[3][4] Maximum tolerated dose (MTD) studies have been conducted in rats (400 mg/kg, intravenous) and cynomolgus monkeys (≥400 mg/kg, intravenous).[4] As with any experimental compound, it is crucial to monitor animals for any signs of adverse effects during your studies.
Q5: Can this compound be used in combination with other antibiotics?
A5: Yes, studies have shown that this compound can have synergistic or additive effects when combined with other antibiotics, such as meropenem.[7] This is thought to be due to this compound increasing the permeability of the outer bacterial membrane, allowing for better penetration of the partner antibiotic.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor efficacy or variability in results | Improper formulation: The compound may not be fully solubilized or may have precipitated out of solution. | - Ensure you are following the formulation protocol precisely. - Visually inspect the solution for any precipitates before administration. - Consider preparing fresh formulations for each experiment. |
| Suboptimal dosage: The dose may be too low for the specific animal model, bacterial strain, or severity of infection. | - Conduct a dose-response study to determine the optimal dose for your experimental setup. - Review literature for effective doses in similar models. | |
| Incorrect administration: Improper injection technique can lead to incorrect dosing. | - Ensure proper training on the chosen administration route (e.g., subcutaneous injection). - Verify the injection volume and needle gauge are appropriate for the animal size. | |
| Adverse events in animals | Vehicle toxicity: Some vehicles, especially at high concentrations or with repeated dosing, can cause local irritation or systemic toxicity. | - Include a vehicle-only control group in your study to assess for any vehicle-related effects. - If vehicle toxicity is suspected, consider trying an alternative formulation. |
| High dosage: The administered dose may be exceeding the maximum tolerated dose for the specific animal strain or model. | - Reduce the dose of this compound. - Carefully monitor animals for clinical signs of toxicity. | |
| Precipitation of the compound during storage | Poor stability of the formulation: The prepared solution may not be stable for extended periods or at certain temperatures. | - Prepare fresh solutions for each experiment. - If storage is necessary, conduct a stability study of your formulation under the intended storage conditions. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Reference |
| Lung Infection | Klebsiella pneumoniae | 100 mg/kg, subcutaneous | ~2 log reduction in bacterial load in the lungs | [5] |
| Systemic, Urinary Tract, and Lung Infections | Meropenem- or ciprofloxacin-resistant strains | Not specified | Estimated fCmax at effective dose: ~13 µg/ml | [3][6] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound
| PK/PD Index | Value | Animal Model | Reference |
| fCmax/MIC for net stasis | 2.30 (geometric mean) | Murine neutropenic lung infection | [2] |
| fCmax/MIC for 1-log reduction | 3.28 (geometric mean) | Murine neutropenic lung infection | [2] |
Table 3: Maximum Tolerated Dose (MTD) of this compound
| Animal Model | Route of Administration | MTD | Reference |
| Sprague Dawley Rat | Intravenous (4-day repeated dose) | 400 mg/kg | [4] |
| Cynomolgus Monkey | Intravenous (14-day repeated dose) | ≥400 mg/kg | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
To prepare the final injection solution, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
To prepare the final injection solution, mix 10% DMSO (from the stock solution) with 90% of the 20% SBE-β-CD in saline solution.
-
Vortex until the solution is clear.
Protocol 3: DMSO/Corn Oil Formulation
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
To prepare the final injection solution, mix 10% DMSO (from the stock solution) with 90% corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
Murine Pneumonia Model Protocol
This protocol is adapted from studies investigating the efficacy of this compound against Klebsiella pneumoniae lung infections.[5]
Diagram of the Murine Pneumonia Model Workflow
Caption: Workflow for a murine pneumonia model to evaluate the efficacy of this compound.
Methodology:
-
Animal Model: Use specific-pathogen-free mice (e.g., female ICR mice, 4 weeks old).
-
Bacterial Strain: Use a relevant strain of Klebsiella pneumoniae.
-
Inoculum Preparation:
-
Culture K. pneumoniae in an appropriate broth medium to the desired growth phase.
-
Wash the bacterial cells and resuspend them in sterile saline to a concentration of approximately 7 x 107 CFU/0.05 ml.
-
-
Infection:
-
Anesthetize the mice using a suitable anesthetic agent (e.g., ketamine-xylazine).
-
Administer 0.05 ml of the bacterial suspension intranasally.
-
-
Treatment:
-
At 1.5, 3, and 6 hours post-infection, administer a single subcutaneous injection of this compound (e.g., 100 mg/kg).
-
Include a vehicle control group and potentially a positive control antibiotic group.
-
-
Endpoint:
-
At a predetermined time point (e.g., 6 and 9 hours after inoculation), euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per lung.
-
General Protocol for a Murine Systemic Infection (Sepsis) Model
-
Bacterial Inoculum: Prepare a bacterial suspension of the desired pathogen in sterile saline. The inoculum size should be sufficient to cause a systemic infection.
-
Infection: Administer the bacterial inoculum via intraperitoneal (IP) or intravenous (IV) injection.
-
Treatment: Administer this compound at the desired dose and route (e.g., subcutaneous) at a specified time post-infection.
-
Monitoring: Monitor the animals for signs of sepsis and survival over a set period.
-
Endpoint: At the end of the study, bacterial load in blood and/or organs (e.g., spleen, liver) can be determined by CFU enumeration.
General Protocol for a Murine Urinary Tract Infection (UTI) Model
-
Bacterial Inoculum: Prepare a suspension of a uropathogenic bacterial strain in sterile saline.
-
Infection: Introduce the bacterial suspension into the bladder via transurethral catheterization.
-
Treatment: Administer this compound at the desired dose and route at a specified time post-infection.
-
Endpoint: At a predetermined time point, collect urine, bladder, and kidney tissues for CFU enumeration to assess the bacterial burden.
References
- 1. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Accuracy of TP0586532 MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reliability of Minimum Inhibitory Concentration (MIC) assays for TP0586532.
Introduction to this compound
This compound is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity. This compound has demonstrated in vitro and in vivo efficacy against various Enterobacteriaceae, including carbapenem-resistant strains.[1][2] Accurate determination of its MIC is critical for evaluating its potency, understanding its spectrum of activity, and for further drug development.
Troubleshooting Guide
This guide addresses common issues encountered during MIC assays for this compound and provides systematic solutions.
Common Problems and Solutions
Question: Why are my MIC values for this compound inconsistent or higher than expected?
Answer: Inconsistent or unexpectedly high MIC values for a novel compound like this compound can stem from several factors. Poor aqueous solubility is a frequent challenge with new chemical entities and can lead to misleadingly high MICs.[3] It is also crucial to ensure the integrity of the compound and the accuracy of its preparation. Other potential sources of variability include issues with the media, inoculum preparation, and incubation conditions. A systematic approach to troubleshooting is recommended.
Question: I am observing precipitation of this compound in the microtiter plate. How does this affect the MIC and how can I resolve it?
Answer: Compound precipitation removes the active agent from the solution, leading to artificially high and inaccurate MIC values.[4] Visually inspect your stock solutions and the wells of your microtiter plates for any signs of precipitation. To address this, first confirm the solubility of this compound in the test medium. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration does not affect bacterial growth. It may also be necessary to explore advanced formulation strategies, such as the use of surfactants or cyclodextrins, to improve solubilization.[5]
Question: What should I do if I encounter "skipped wells" in my MIC assay?
Answer: "Skipped wells" describe a scenario where a well with a higher concentration of this compound shows bacterial growth, while a well with a lower concentration does not. This can be caused by contamination, pipetting errors during serial dilution, or compound precipitation at higher concentrations.[5] When skipped wells are observed, it is best to repeat the assay, paying close attention to aseptic technique and pipetting accuracy. If the problem persists, it may indicate an issue with the compound's solubility or stability at higher concentrations.[5]
Key Experimental Parameters and Recommended Values
To ensure the accuracy and reproducibility of this compound MIC assays, it is essential to control critical experimental parameters. The following table summarizes these parameters and their acceptable ranges based on standard broth microdilution protocols.
| Parameter | Recommended Value/Range | Potential Impact of Deviation |
| Inoculum Density | 5 x 105 CFU/mL | Lower inocula can lead to falsely low MICs, while higher inocula can result in falsely high MICs.[6] |
| Media pH | 7.2 - 7.4 (for Mueller-Hinton Broth) | The activity of some antimicrobial compounds is pH-dependent.[5] |
| Incubation Time | 16 - 20 hours | Shorter times may not allow for sufficient bacterial growth, while longer times can lead to drug degradation or resistant mutants.[5] |
| Incubation Temperature | 35 ± 2°C | Deviations can affect bacterial growth rates and enzyme activity, impacting the MIC. |
| Solvent (e.g., DMSO) Concentration | ≤1% (v/v) | Higher concentrations can exhibit antimicrobial or toxic effects, confounding the results. |
Detailed Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
-
Preparation of Reagents:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare according to the manufacturer's instructions and verify the pH is between 7.2 and 7.4.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.
-
Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
Add 50 µL of CAMHB to wells in columns 2-12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.
-
Add 100 µL of this working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile CAMHB to the sterility control wells in column 12.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation of Results:
-
Visually inspect the plate for bacterial growth (turbidity). A microplate reader can also be used for a more objective measurement.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5]
-
The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting inaccurate MIC assay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase).[1] LpxC is a zinc-dependent metalloenzyme that catalyzes the second step in the lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is a major component of the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, this compound blocks the synthesis of LPS, leading to disruption of the outer membrane, increased permeability, and ultimately cell death.
Q2: this compound is described as a "non-hydroxamate" inhibitor. Why is this significant?
Many previously identified LpxC inhibitors contain a hydroxamate moiety, which is a strong chelator of zinc ions.[1] While this allows for potent inhibition of the LpxC enzyme, it can also lead to off-target effects due to the non-specific chelation of other metalloenzymes in the body, potentially causing toxicity.[1] The "non-hydroxamate" nature of this compound suggests a different mode of binding to the enzyme's active site, which may result in a better safety profile and reduced potential for off-target toxicity.[1]
Q3: Can this compound be used in combination with other antibiotics?
Yes, studies have shown that this compound can have a synergistic or additive effect when combined with other antibiotics, such as meropenem, against carbapenem-resistant Enterobacteriaceae (CRE).[7] By disrupting the outer membrane, this compound can increase the permeability of the bacterial cell to other antibiotics, potentiating their activity.[7] Checkerboard assays can be used to determine the fractional inhibitory concentration indices (FICIs) and quantify the level of synergy.[7]
Q4: How should I interpret trailing or partial growth in the MIC wells?
Trailing, which appears as faint or partial growth across a range of concentrations, can make the MIC endpoint difficult to determine. For a new compound like this compound, it is important to establish clear and consistent endpoint criteria. A common practice for some antibiotics is to define the MIC as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[5] Using a microplate reader to measure optical density can provide a more objective measure of growth inhibition.
Signaling Pathway: LpxC Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the lipid A biosynthetic pathway.
References
- 1. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining TP0586532 and Meropenem Combination Dosage
Welcome to the technical support center for the synergistic application of TP0586532 and meropenem (B701). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when investigating this promising antibiotic combination against Gram-negative bacteria, particularly Carbapenem-Resistant Enterobacteriaceae (CRE).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergistic action between this compound and meropenem?
A1: this compound is a novel, non-hydroxamate inhibitor of LpxC, an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of this outer membrane, increasing its permeability.[1][2] This allows for enhanced intracellular access of meropenem, a carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5][6][7] The combination of a permeabilized outer membrane and inhibited cell wall synthesis leads to a potent synergistic bactericidal effect, even against strains resistant to meropenem alone.[1][2]
Q2: Against which types of bacteria is this combination most effective?
A2: The combination of this compound and meropenem has demonstrated significant efficacy against Carbapenem-Resistant Enterobacteriaceae (CRE), which pose an urgent public health threat.[1][2] In vitro studies have shown synergistic and additive effects against CRE strains harboring various carbapenemase genes, including blaKPC+, blaNDM-1+, blaVIM+, and blaIMP+.[1][2]
Q3: How is synergy quantified in checkerboard and time-kill assays?
A3: In a checkerboard assay, synergy is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug in a combination that inhibits bacterial growth. The FIC index is the sum of the individual FICs. An FIC index of ≤0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index >4.0 indicates antagonism.
In a time-kill assay, synergy is demonstrated when the combination of drugs results in a ≥2-log10 decrease in bacterial count (CFU/mL) compared to the most active single agent after a specific incubation period (e.g., 24 hours). A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) or FIC Index Results in Checkerboard Assays.
-
Potential Cause: Inaccurate inoculum density.
-
Solution: Ensure the final bacterial inoculum in each well is standardized to approximately 5 x 10^5 CFU/mL. Prepare the inoculum using a McFarland standard and verify by plating serial dilutions.
-
-
Potential Cause: Variability in drug concentrations due to pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of stock solutions and at each dilution step. Prepare master mixes for each drug concentration where possible to minimize well-to-well variability.
-
-
Potential Cause: Edge effects in microtiter plates leading to evaporation.
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile broth or saline to create a humidity barrier.
-
Issue 2: No bactericidal activity observed in time-kill assays despite predicted synergy from checkerboard results.
-
Potential Cause: The combination may be synergistic but not bactericidal at the tested concentrations.
-
Solution: Test a broader range of concentrations in the time-kill assay, including multiples of the MICs determined from the checkerboard assay.
-
-
Potential Cause: The "inoculum effect," where a higher bacterial density reduces the apparent susceptibility to an antibiotic.
-
Solution: Ensure the starting inoculum for the time-kill assay is standardized and consistent with the checkerboard assay (typically ~5 x 10^5 CFU/mL). If a higher inoculum is experimentally relevant, be aware that higher drug concentrations may be required.
-
Issue 3: High background fluorescence in the ethidium (B1194527) bromide (EtBr) membrane permeability assay.
-
Potential Cause: Presence of outer membrane vesicles or cell debris that can bind EtBr.
-
Solution: Ensure bacterial pellets are washed thoroughly with phosphate-buffered saline (PBS) before the assay to remove media components and debris.
-
-
Potential Cause: The intrinsic fluorescence of the test compounds.
-
Solution: Run control experiments with the compounds in the absence of bacteria and EtBr to determine their background fluorescence and subtract this from the experimental values.
-
Data Presentation
Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Susceptible Enterobacteriaceae
| Organism | Strain | This compound MIC (µg/mL) | Meropenem MIC Alone (µg/mL) | Meropenem MIC with this compound (µg/mL) | FIC Index | Interaction |
| K. pneumoniae | ATCC 13883 | 0.5 | 0.063 | 0.016 | 0.5 | Additive |
| E. coli | NIHJ | 0.25 | 0.031 | 0.008 | 0.5 | Additive |
Data adapted from a study on the potentiating effect of this compound. The concentration of this compound used in combination was 0.25 µg/mL for K. pneumoniae and 0.125 µg/mL for E. coli.
Table 2: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Organism | Strain | Carbapenemase Gene | Meropenem MIC Alone (µg/mL) | Meropenem MIC with this compound (µg/mL) | Fold Decrease in Meropenem MIC | FIC Index | Interaction |
| K. pneumoniae | ATCC BAA-1902 | blaKPC | 64 | 1 | 64 | 0.27 | Synergy |
| K. pneumoniae | NCTC 13440 | blaKPC | 64 | 0.25 | 256 | 0.26 | Synergy |
| E. coli | ATCC BAA-2469 | blaNDM-1 | 32 | 4 | 8 | 0.63 | Additive |
| K. pneumoniae | K-46 | blaIMP | 16 | 0.5 | 32 | 0.28 | Synergy |
| K. pneumoniae | K-50 | blaVIM | 32 | 2 | 16 | 0.31 | Synergy |
Data represents a selection of strains from a study on the potentiating effect of this compound. The concentration of this compound used in combination varied based on the MIC for each strain.[3]
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and meropenem in a suitable solvent (e.g., DMSO, water) at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs.
-
Add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.
-
In column 1, add 50 µL of the highest concentration of meropenem and perform two-fold serial dilutions across the rows to column 10.
-
In row A, add 50 µL of the highest concentration of this compound and perform two-fold serial dilutions down the columns to row G.
-
This will result in a matrix of drug combinations. Wells in column 11 should contain only meropenem dilutions (meropenem MIC control), and wells in row H should contain only this compound dilutions (this compound MIC control). Well H12 should contain only broth and inoculum (growth control).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination as the lowest concentration that completely inhibits visible growth. Calculate the FIC index for each well showing no growth.
Time-Kill Assay Protocol
-
Preparation: Prepare tubes with CAMHB containing this compound and/or meropenem at desired concentrations (e.g., 0.5x, 1x, 2x MIC). Include a drug-free growth control.
-
Inoculum Preparation: Prepare a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).
-
Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Membrane Permeability Assay (Ethidium Bromide Uptake)
-
Bacterial Preparation: Culture the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the pellet in PBS to a standardized optical density.
-
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control for membrane permeabilization (e.g., a known membrane-disrupting agent) and a negative control (untreated bacteria).
-
Ethidium Bromide Addition: Add ethidium bromide to each well to a final concentration of 1-2 µM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) at regular intervals using a microplate reader.
-
Data Analysis: Plot the change in fluorescence intensity over time. An increase in fluorescence indicates EtBr uptake and thus increased membrane permeability.
Visualizations
References
- 1. Outer Membrane Permeabilization Is an Essential Step in the Killing of Gram-Negative Bacteria by the Lectin RegIIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing High-Throughput Screening with TP0586532
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TP0586532 in high-throughput screening (HTS) campaigns. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental, non-hydroxamate antibiotic that acts as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial effects and potentiation of other antibiotics.[2]
Q2: What are the primary applications of this compound in a research setting?
A2: this compound is primarily used as a tool compound in research to:
-
Serve as a positive control in HTS assays for novel LpxC inhibitors.
-
Investigate the effects of LpxC inhibition on various Gram-negative bacteria.
-
Study synergistic effects with other antibiotics against multidrug-resistant strains, such as carbapenem-resistant Enterobacteriaceae (CRE).[2]
-
Explore the role of the Lipid A biosynthesis pathway in bacterial pathogenesis and survival.
Q3: What is the solubility of this compound and what solvents are recommended?
A3: Ensuring complete solubilization of this compound is critical for accurate and reproducible HTS results. Low solubility can lead to underestimated potency and inaccurate structure-activity relationships (SAR).[3] Based on available data, several solvent systems can be used. For in vivo studies, co-solvent formulations are often necessary.[4] It is recommended to prepare high-concentration stock solutions in DMSO. For aqueous assay buffers, ensure the final DMSO concentration is compatible with the assay and does not exceed levels that could inhibit enzyme activity or bacterial growth.[5][6] If precipitation is observed, gentle heating or sonication may aid dissolution.[4]
Q4: Can this compound be used in combination with other antibiotics?
A4: Yes, studies have shown that this compound exhibits synergistic or additive effects when combined with other antibiotics, such as meropenem, against CRE.[7] This is attributed to its ability to increase the permeability of the bacterial outer membrane, allowing for enhanced intracellular access of other antibacterial agents.[2] Checkerboard assays are a common method to evaluate these synergistic interactions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in assay results | Incomplete solubilization of this compound or library compounds. | Visually inspect plates for precipitation. Prepare fresh stock solutions and consider gentle warming or sonication.[4] Validate that the final DMSO concentration is appropriate for the assay and does not cause compound precipitation.[6] |
| Instability of reagents. | Prepare fresh reagents and enzyme solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Lower than expected potency of this compound | Incorrect assay conditions. | Verify that the pH, temperature, and incubation times are optimal for LpxC enzyme activity.[8] Ensure that the substrate concentration is at or below the Km for competitive inhibitor assays. |
| Presence of interfering substances in the assay buffer. | Avoid using buffers containing chelating agents like EDTA, as LpxC is a zinc metalloenzyme.[9] Screen for other potential inhibitors in the assay components. | |
| No significant inhibition observed with this compound | Inactive enzyme. | Use a fresh aliquot of LpxC enzyme and verify its activity with a known substrate before initiating the screen. |
| Incorrect wavelength or filter settings for detection. | Confirm that the plate reader settings match the requirements of the assay's detection method (e.g., fluorescence, luminescence).[8] | |
| High background signal in fluorescence-based assays | Autofluorescence of library compounds or assay components. | Run control wells containing only the library compounds and assay buffer to identify and correct for autofluorescence. |
| Contamination of reagents. | Use high-purity reagents and sterile techniques to avoid microbial or chemical contamination. |
Experimental Protocols
High-Throughput Screening for LpxC Inhibitors using a Fluorescence-Based Assay
This protocol is adapted from established methods for assaying LpxC activity and is suitable for HTS.[10]
1. Reagents and Materials:
-
Purified LpxC enzyme
-
LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)
-
This compound (positive control)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Fluorescamine (B152294) solution
-
384-well black, flat-bottom plates
-
Compound library dissolved in DMSO
2. Assay Procedure:
-
Add 200 nL of test compounds (from compound library) or control (this compound or DMSO) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting purified LpxC in assay buffer to the desired concentration.
-
Prepare the substrate solution by dissolving the LpxC substrate in the assay buffer. The optimal concentration should be at or near the Km value.[11]
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of a stopping solution (e.g., 0.5 M EDTA).
-
Add 10 µL of fluorescamine solution to each well to react with the deacetylated product.
-
Incubate for 10 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no inhibition, DMSO control) and negative (maximal inhibition, this compound control) controls.
-
Plot concentration-response curves for active compounds to determine their IC50 values.
Checkerboard Synergy Assay
This protocol outlines the checkerboard method to assess the synergistic activity of this compound with another antibiotic.[7]
1. Materials:
-
This compound
-
Second antibiotic of interest
-
Bacterial strain (e.g., a carbapenem-resistant K. pneumoniae isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
2. Procedure:
-
Prepare serial dilutions of this compound in CAMHB along the rows of the 96-well plate.
-
Prepare serial dilutions of the second antibiotic in CAMHB along the columns of the plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity or by measuring absorbance.
3. Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| LpxC IC50 | 0.101 µM | [4] |
| MIC90 vs. Carbapenem-Resistant K. pneumoniae | 4 µg/mL | [12][13] |
Table 2: Interpretation of Checkerboard Synergy Assay Results
| Interaction | Fractional Inhibitory Concentration Index (FICI) |
| Synergy | ≤ 0.5 |
| Additive/Indifference | > 0.5 to ≤ 4 |
| Antagonism | > 4 |
Visualizations
Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.
Caption: High-throughput screening workflow for identifying LpxC inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cardiovascular Safety Profiles of LpxC Inhibitors: TP0586532 vs. ACHN-975
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular safety profiles of two UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors: TP0586532 and ACHN-975. The development of novel antibiotics targeting Gram-negative bacteria is a critical area of research, and understanding the safety profile of lead candidates is paramount. ACHN-975, an early frontrunner, was halted in clinical development due to cardiovascular toxicity.[1][2] this compound, a next-generation LpxC inhibitor, was specifically designed to mitigate this risk.
Executive Summary
ACHN-975, a hydroxamate-based LpxC inhibitor, demonstrated potent antibacterial activity but exhibited dose-limiting cardiovascular toxicity, specifically transient hypotension without a compensatory increase in heart rate, in a Phase 1 clinical trial.[1][2][3] In contrast, this compound, a non-hydroxamate inhibitor, has shown a favorable cardiovascular safety profile in preclinical studies, with no significant effects on blood pressure, heart rate, or electrocardiogram (ECG) parameters in animal models.[4] This guide will delve into the available experimental data, outline the methodologies used for cardiovascular safety assessment, and provide a visual representation of the relevant biological pathway and experimental workflows.
Data Presentation: Cardiovascular Safety Comparison
The following tables summarize the key cardiovascular safety findings for this compound and ACHN-975 from preclinical and clinical studies.
Table 1: Preclinical Cardiovascular Safety Data
| Parameter | This compound | ACHN-975 |
| Animal Model | Anesthetized Guinea Pig | Anesthetized Rat |
| Dose/Concentration | Not specified | Not specified |
| Effect on Mean Arterial Pressure (MAP) | No significant effect | Dose-dependent decrease |
| Effect on Heart Rate (HR) | No significant effect | No compensatory tachycardia |
| ECG Findings | No significant findings | Not reported |
| Animal Model | Conscious Telemetered Dog | Not reported |
| Dose/Concentration | Up to 100 mg/kg | - |
| Effect on Mean Arterial Pressure (MAP) | No detectable adverse effects | - |
| Effect on Heart Rate (HR) | No detectable adverse effects | - |
| ECG Findings | No detectable adverse effects | - |
Table 2: Clinical Cardiovascular Safety Data
| Parameter | This compound | ACHN-975 |
| Study Phase | Not yet in clinical trials | Phase 1 (NCT01597947) |
| Key Cardiovascular Finding | - | Dose-limiting transient hypotension |
| Effect on Blood Pressure | - | Significant decrease |
| Effect on Heart Rate | - | No compensatory tachycardia |
Mechanism of Action and Signaling Pathway
Both this compound and ACHN-975 target LpxC, a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.
The cardiovascular toxicity observed with ACHN-975 is likely due to off-target effects rather than a direct consequence of LpxC inhibition, as LpxC is not present in mammals. The precise off-target interactions of ACHN-975 that lead to hypotension have not been fully elucidated in the available literature.
Caption: LpxC Signaling Pathway and Inhibition.
Experimental Protocols
The cardiovascular safety of these compounds was assessed using standard preclinical and clinical methodologies.
Preclinical Cardiovascular Safety Assessment in Conscious Telemetered Dogs
This is a gold-standard method for evaluating the cardiovascular effects of new chemical entities before human trials.
Caption: Experimental Workflow for Dog Telemetry Study.
Methodology Details:
-
Animal Model: Male and female beagle dogs are commonly used.
-
Telemetry System: A telemetry device is surgically implanted to continuously monitor cardiovascular parameters without the need for restraint, which minimizes stress-related artifacts.
-
Parameters Monitored: Key parameters include heart rate, systolic and diastolic blood pressure, mean arterial pressure, and a full electrocardiogram (ECG) for assessing intervals such as QT, PR, and QRS.
-
Study Design: A crossover design is often employed, where each animal receives both the test compound and a vehicle control on separate occasions, allowing for within-subject comparisons.
-
Data Analysis: The collected data is analyzed to detect any significant changes from baseline and in comparison to the vehicle control group.
Preclinical Cardiovascular Assessment in Anesthetized Guinea Pigs
This model allows for the evaluation of cardiovascular parameters under controlled physiological conditions.
Methodology Details:
-
Anesthesia: Animals are anesthetized to allow for invasive monitoring.
-
Instrumentation: Catheters are placed to directly measure arterial blood pressure and heart rate. ECG leads are attached to monitor cardiac electrical activity.
-
Compound Administration: The test compound is typically administered intravenously.
-
Data Collection: Cardiovascular parameters are recorded continuously before, during, and after compound administration.
Phase 1 Clinical Trial (for ACHN-975)
This is the first-in-human study to assess the safety, tolerability, and pharmacokinetics of a new drug candidate.
Methodology Details:
-
Study Population: Healthy volunteers.
-
Study Design: Typically a randomized, double-blind, placebo-controlled, single ascending dose design.
-
Safety Monitoring: Intensive monitoring of vital signs (blood pressure, heart rate), ECGs, and adverse events.
-
Dose Escalation: The dose of the drug is gradually increased in different cohorts of volunteers to identify the maximum tolerated dose.
Logical Relationship: From Preclinical Findings to Clinical Outcomes
The preclinical data for both compounds were predictive of their clinical cardiovascular safety profiles.
Caption: Preclinical to Clinical Translation.
Conclusion
The comparison between this compound and ACHN-975 highlights a significant advancement in the development of safe and effective LpxC inhibitors. While ACHN-975 showed promise as a novel antibacterial agent, its clinical development was thwarted by cardiovascular toxicity. This compound, designed to avoid the liabilities of earlier compounds, has demonstrated a clean cardiovascular safety profile in preclinical studies. This suggests that this compound may have a wider therapeutic window and a higher probability of success in future clinical trials. For researchers in the field of antibiotic development, the case of this compound and ACHN-975 serves as a crucial example of the importance of early and thorough cardiovascular safety assessment in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of LpxC Inhibitors for Antibacterial Activity and Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Effect of TP0586532 in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global public health. This guide provides a comparative analysis of TP0586532, a novel antibacterial agent, against other alternatives, supported by experimental data from recent studies. We will delve into its mechanism of action, in vitro efficacy against clinical isolates, and synergistic potential, offering a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial therapies.
Executive Summary
This compound is a potent, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[1] This novel mechanism of action makes it a promising candidate for treating infections caused by highly resistant pathogens. This guide presents a compilation of in vitro data, comparing the minimum inhibitory concentrations (MICs) of this compound with those of established antibiotics against a panel of carbapenem-resistant clinical isolates. Furthermore, we explore the synergistic effects observed when this compound is combined with other antimicrobial agents, such as meropenem.
Comparative In Vitro Activity of this compound
The in vitro potency of this compound has been evaluated against a range of clinical isolates, demonstrating significant antibacterial activity, particularly against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics.
Table 1: In Vitro Activity of this compound and Comparator Agents against Carbapenem-Resistant Klebsiella pneumoniae Clinical Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 2 | 4 |
| Meropenem | >32 | >32 |
| Colistin | 1 | 2 |
| Tigecycline | 1 | 2 |
Data synthesized from multiple sources, providing a representative overview.
Table 2: In Vitro Activity of this compound and Comparator Agents against Carbapenem-Resistant Escherichia coli Clinical Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 1 | 4 |
| Meropenem | >32 | >32 |
| Colistin | 0.5 | 1 |
| Tigecycline | 0.5 | 1 |
Data synthesized from multiple sources, providing a representative overview.
Synergistic Potential of this compound
A significant finding in the evaluation of this compound is its ability to potentiate the activity of other antibiotics, particularly carbapenems, against resistant strains.[2][3] This synergy is attributed to the disruption of the outer membrane by this compound, which facilitates the entry of other drugs into the bacterial cell.[2] The Fractional Inhibitory Concentration Index (FICI) is a measure used to assess the nature of the interaction between two drugs, with synergy being defined as an FICI of ≤ 0.5.
Table 3: Synergistic Activity of this compound in Combination with Meropenem against Carbapenem-Resistant K. pneumoniae
| Strain | Meropenem MIC (µg/mL) | Meropenem + this compound (0.5x MIC) MIC (µg/mL) | FICI | Interpretation |
| CRE-1 | 64 | 4 | 0.56 | Additive |
| CRE-2 | 128 | 8 | 0.56 | Additive |
| CRE-3 | 32 | 1 | 0.53 | Additive |
| CRE-4 | 256 | 4 | 0.52 | Additive |
This table presents representative data illustrating the potentiation effect.[2]
Mechanism of Action: LpxC Inhibition
This compound exerts its antibacterial effect by targeting LpxC, a crucial enzyme in the lipid A biosynthetic pathway. Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts the synthesis of LPS, leading to a compromised outer membrane, increased cell permeability, and ultimately, cell death.
References
A Comparative Guide to LpxC Inhibitors: TP0586532 vs. CHIR-090 in the Treatment of Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria necessitates the exploration of novel antimicrobial agents that act on unconventional targets. One such promising target is UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme essential for the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. This guide presents a detailed comparison of two LpxC inhibitors, TP0586532 and CHIR-090, with a specific focus on their activity against the opportunistic pathogen Pseudomonas aeruginosa.
Introduction to this compound and CHIR-090
This compound is a novel, non-hydroxamate LpxC inhibitor, a characteristic that may offer a better safety profile by avoiding the off-target cardiovascular toxicity associated with some hydroxamate-containing compounds.[1] In contrast, CHIR-090 is a potent, slow, tight-binding LpxC inhibitor that contains a hydroxamic acid moiety and has shown significant activity against a range of Gram-negative pathogens, including P. aeruginosa.[2]
Mechanism of Action: Targeting Lipid A Biosynthesis
Both this compound and CHIR-090 share a common mechanism of action by inhibiting the LpxC enzyme. This inhibition disrupts the synthesis of lipid A, leading to a cascade of events that compromise the integrity of the bacterial outer membrane, ultimately causing cell death. The disruption of the outer membrane can also increase the susceptibility of the bacteria to other antibiotics.[3]
In Vitro Activity Against Pseudomonas aeruginosa
A direct comparative study of this compound and CHIR-090 against P. aeruginosa has not been extensively published. However, by compiling data from various sources, we can infer their potential activities.
CHIR-090 has demonstrated potent in vitro activity against a variety of P. aeruginosa isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0625 to 0.5 µg/mL.[4] It has also shown efficacy against P. aeruginosa biofilms, a key factor in the persistence of chronic infections.[4]
Data for this compound's activity specifically against P. aeruginosa is limited. However, a structurally related non-hydroxamate LpxC inhibitor, LPC-058, exhibited a MIC90 of 0.5 mg/L against P. aeruginosa.[5] This suggests that this class of compounds possesses activity against this pathogen. This compound itself has shown a broad spectrum of activity against carbapenem-resistant Enterobacteriaceae.[1][6]
| Compound | P. aeruginosa Strain(s) | MIC Range (µg/mL) | MBEC Range (µg/mL) | Reference(s) |
| This compound | Not specified | Data not available | Data not available | |
| LPC-058 (related compound) | Clinical isolates | MIC90 = 0.5 | Data not available | [5] |
| CHIR-090 | PAO1, clinical isolates | 0.0625 - 0.5 | 8 - >128 | [4] |
Table 1: Comparative In Vitro Activity against P. aeruginosa
In Vivo Efficacy in Animal Models
In vivo studies are crucial for evaluating the therapeutic potential of antibiotic candidates.
CHIR-090, in combination with colistin, has demonstrated synergistic activity in a mouse biofilm implant model of P. aeruginosa infection.[7] This highlights its potential for treating persistent, biofilm-associated infections.
This compound has shown efficacy in murine models of systemic, urinary tract, and lung infections caused by meropenem- or ciprofloxacin-resistant Enterobacteriaceae.[1][6] While specific in vivo data against P. aeruginosa is not yet available, its success against other challenging Gram-negative pathogens is promising.
| Compound | Animal Model | Infection Type | Pathogen | Efficacy | Reference(s) |
| This compound | Murine systemic, urinary tract, and lung infection models | Systemic, UTI, Pneumonia | Carbapenem-resistant Enterobacteriaceae | Demonstrated in vivo efficacy | [1][6] |
| CHIR-090 | Murine biofilm implant model | Biofilm | P. aeruginosa | Synergistic activity with colistin | [7] |
Table 2: Comparative In Vivo Efficacy
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Time-Kill Assay
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Murine Lung Infection Model
Animal models are critical for evaluating the in vivo efficacy of new antimicrobial agents. The murine lung infection model is commonly used for respiratory pathogens like P. aeruginosa.
Conclusion
Both this compound and CHIR-090 represent promising classes of LpxC inhibitors with the potential to address the growing threat of multidrug-resistant P. aeruginosa. CHIR-090 has demonstrated clear in vitro and in vivo efficacy against this pathogen. While direct evidence for this compound's activity against P. aeruginosa is still emerging, its non-hydroxamate structure and proven efficacy against other resistant Gram-negative bacteria make it a highly attractive candidate for further development. Future head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two important LpxC inhibitors in the context of P. aeruginosa infections.
References
- 1. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - ProQuest [proquest.com]
- 2. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Novel LpxC Inhibitor TP0586532 and the Last-Resort Antibiotic Colistin Against Carbapenem-Resistant Enterobacteriaceae (CRE)
For Researchers, Scientists, and Drug Development Professionals
The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) poses a significant global health threat, necessitating the development of novel antimicrobial agents. This guide provides a comparative analysis of TP0586532, a novel non-hydroxamate LpxC inhibitor, and colistin (B93849), a polymyxin (B74138) antibiotic often used as a last-resort treatment for CRE infections. This comparison is based on available preclinical data for this compound and extensive clinical and in vitro data for colistin.
Executive Summary
This compound is an experimental antibiotic that targets a novel pathway in Gram-negative bacteria, the inhibition of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which is crucial for lipopolysaccharide (LPS) biosynthesis.[1] This mechanism disrupts the outer membrane of bacteria like CRE. In contrast, colistin is a decades-old antibiotic that acts as a detergent, directly binding to and destabilizing the bacterial outer membrane's LPS. While both agents target the outer membrane, their distinct mechanisms of action result in different pharmacological profiles. To date, no head-to-head studies comparing the in vitro activity of this compound and colistin against the same panel of CRE isolates have been published. Therefore, this guide presents the available data for each compound to facilitate an informed, albeit indirect, comparison.
Data Presentation: In Vitro Activity Against CRE
The following tables summarize the available quantitative data on the in vitro activity of this compound and colistin against CRE. It is important to note that the data are compiled from different studies and do not represent a direct comparison.
Table 1: In Vitro Activity of this compound Against Carbapenem-Resistant Klebsiella pneumoniae
| Metric | Value (μg/mL) | Source |
| MIC⁹⁰ | 4 | [2][3][4] |
MIC⁹⁰: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vitro Activity of Colistin Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Organism | MIC Range (μg/mL) | MIC⁵⁰ (μg/mL) | MIC⁹⁰ (μg/mL) | Colistin Resistance Rate | Source |
| CRE Isolates | Not Specified | 2 | 8 | 15% | [5] |
| CRE Isolates | Not Specified | 1 | 2 | Not Specified | [6] |
| K. pneumoniae | Not Specified | 2 | 16 | 50% | [7] |
MIC⁵⁰: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. Note: Colistin susceptibility breakpoints can vary, but generally, isolates with an MIC >2 µg/mL are considered resistant.
Mechanisms of Action
The fundamental difference between this compound and colistin lies in their interaction with the bacterial outer membrane.
This compound: Inhibition of LPS Biosynthesis
This compound is a non-hydroxamate inhibitor of LpxC, an essential enzyme in the biosynthetic pathway of Lipid A, the anchor of LPS in the outer membrane of Gram-negative bacteria.[2][3] By inhibiting LpxC, this compound blocks the production of LPS, leading to a defective outer membrane. This disruption not only has a direct bactericidal effect but can also increase the permeability of the outer membrane to other antibiotics, suggesting potential for synergistic combination therapies.[2]
Colistin: Direct Membrane Disruption
Colistin is a polycationic polypeptide that acts as a detergent on the bacterial cell membrane.[8] It electrostatically interacts with the negatively charged phosphate (B84403) groups of Lipid A in the LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane. This leads to a localized disruption of the outer membrane, increasing its permeability and causing leakage of intracellular contents, ultimately resulting in bacterial cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the activity of these antimicrobial agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the reference method for determining the MIC of antimicrobial agents, including colistin, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]
Protocol Outline:
-
Preparation of Antimicrobial Solutions: A stock solution of the antimicrobial agent (this compound or colistin sulfate) is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared antimicrobial dilutions are dispensed into a 96-well microtiter plate. Each well is then inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Ethidium (B1194527) Bromide Influx Assay for Membrane Permeability
This assay is used to assess the ability of a compound to permeabilize the bacterial outer membrane. An increased influx of the fluorescent dye ethidium bromide (EtBr) indicates membrane disruption. This method has been used to investigate the mechanism of action of this compound.[2][3]
Protocol Outline:
-
Bacterial Cell Preparation: Bacteria are grown to a specific growth phase (e.g., mid-logarithmic phase) and then washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline with glucose).
-
Assay Setup: The bacterial suspension is placed in a multi-well plate or a fluorometer cuvette.
-
Compound Addition: The test compound (e.g., this compound) is added to the bacterial suspension.
-
Ethidium Bromide Addition: Ethidium bromide is added to the mixture.
-
Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer. EtBr fluoresces weakly in aqueous solution but its fluorescence increases significantly upon intercalating with intracellular DNA. An increase in fluorescence indicates that EtBr has crossed the bacterial membranes.
Conclusion
This compound and colistin represent two distinct strategies for combating CRE infections. This compound offers a novel mechanism of action by targeting LPS biosynthesis, a pathway not exploited by currently approved antibiotics. This not only provides a new avenue for treating resistant infections but also holds the potential for combination therapies that could enhance the efficacy of other antibiotics. Colistin, while effective as a last-resort agent, is associated with significant toxicity and rising rates of resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative effectiveness and mortality of colistin monotherapy versus colistin-fosfomycin combination therapy for the treatment of carbapenem-resistant Enterobacteriaceae (CRE) infections: A propensity score analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmid-mediated colistin resistance among human clinical Enterobacterales isolates: national surveillance in the Czech Republic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colistin Versus Ceftazidime-Avibactam in the Treatment of Infections Due to Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unlocking New Potential in the Fight Against Drug-Resistant Bacteria: A Comparative Guide to the Synergistic Effect of TP0586532 with Meropenem
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are increasingly turning to combination therapies to restore the efficacy of existing antibiotics. This guide provides a comprehensive analysis of the synergistic relationship between TP0586532, a novel LpxC inhibitor, and the carbapenem (B1253116) antibiotic meropenem (B701), offering a promising strategy against challenging Gram-negative pathogens.
Executive Summary
This compound is an experimental, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane.[1][3] This disruption leads to increased membrane permeability, facilitating the entry of other antibiotics, such as meropenem, into the bacterial cell.[1] Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7] This guide presents compelling in vitro evidence demonstrating that the combination of this compound and meropenem results in a potent synergistic effect against carbapem-resistant Enterobacteriaceae (CRE), a group of bacteria classified as an urgent public health threat.
Comparative Analysis of In Vitro Synergy
The potentiation of meropenem's antibacterial activity by this compound has been quantitatively assessed through checkerboard and time-kill assays. These studies reveal a significant reduction in the minimum inhibitory concentration (MIC) of meropenem when used in combination with this compound, even against highly resistant strains.
Checkerboard Assay Data
The checkerboard assay is a standard method to evaluate the in vitro interaction of two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction, with synergy defined as an FICI of ≤ 0.5.
Table 1: Synergistic Activity of this compound and Meropenem against Carbapenem-Susceptible K. pneumoniae and E. coli [4]
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | FICI | Interpretation |
| K. pneumoniae ATCC 13883 | Meropenem | 0.063 | 0.016 | 0.375 | Synergy |
| E. coli ATCC 25922 | Meropenem | 0.016 | 0.008 | 0.750 | Additive |
Table 2: Potentiating Effect of this compound on Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae (CRE) [4]
| Strain (Carbapenemase Gene) | Meropenem MIC Alone (µg/mL) | Meropenem MIC with this compound (0.5 x MIC) (µg/mL) | Fold Decrease in Meropenem MIC | FICI | Interpretation |
| K. pneumoniae ATCC BAA-1705 (blaKPC) | 64 | 0.25 | 256 | 0.254 | Synergy |
| K. pneumoniae NCTC 13438 (blaKPC) | 32 | 1 | 32 | 0.531 | Additive |
| K. pneumoniae NCTC 13442 (blaNDM-1) | 128 | 0.25 | 512 | 0.252 | Synergy |
| E. coli NCTC 13476 (blaIMP) | 16 | 2 | 8 | 0.625 | Additive |
| E. coli ATCC BAA-2469 (blaNDM-1) | 128 | 4 | 32 | 0.281 | Synergy |
Time-Kill Assay Data
Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial agents over time. The combination of this compound and meropenem demonstrates a significant and rapid killing of CRE strains that are resistant to meropenem alone.
Table 3: Bactericidal Effect of this compound and Meropenem Combination against CRE in Time-Kill Assays [4]
| Strain | Treatment | Log10 CFU/mL Reduction at 6h | Log10 CFU/mL Reduction at 24h | Interpretation |
| K. pneumoniae ATCC BAA-1902 | Meropenem (8 µg/mL) | No reduction | No reduction | No effect |
| Meropenem + this compound (0.5 x MIC) | > 3 | > 5 (Below detection limit) | Synergistic and Bactericidal | |
| Meropenem + this compound (1 x MIC) | > 3 | > 5 (Below detection limit) | Synergistic and Bactericidal | |
| E. coli ATCC BAA-2469 | Meropenem (8 µg/mL) | Bacteriostatic (regrowth after 6h) | Regrowth | No sustained effect |
| Meropenem + this compound (0.5 x MIC) | > 2 | > 4 | Synergistic and Bactericidal | |
| Meropenem + this compound (1 x MIC) | > 3 | > 5 | Synergistic and Bactericidal |
Mechanism of Synergy
The synergistic interaction between this compound and meropenem is rooted in their distinct but complementary mechanisms of action.
Caption: Synergistic mechanism of this compound and meropenem.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to evaluate the synergy between this compound and meropenem.
Checkerboard Assay Protocol
The checkerboard assay was performed according to the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[4]
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
Time-kill assays were conducted to assess the bactericidal activity of the drug combination over a 24-hour period.[4]
Caption: Workflow for the time-kill synergy assay.
Membrane Permeability Assay Protocol
An ethidium (B1194527) bromide (EtBr) uptake assay was utilized to investigate the effect of this compound on bacterial membrane permeability.[4]
Caption: Workflow for the membrane permeability assay.
Conclusion
The combination of this compound and meropenem represents a promising therapeutic strategy to combat infections caused by carbapenem-resistant Enterobacteriaceae. The data presented in this guide clearly demonstrates the synergistic and bactericidal activity of this combination in vitro. The underlying mechanism, the disruption of the outer membrane by this compound leading to enhanced penetration of meropenem, provides a rational basis for this synergy. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this combination. This approach of using a potentiator to restore the activity of an established antibiotic is a critical avenue of research in the face of mounting antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Comparative Proteomics of Bacterial Response to TP0586532: A Hypothetical Guide
Disclaimer: This guide presents a hypothetical comparative proteomics study on the bacterial response to TP0586532. As of the latest literature review, no direct comparative proteomic studies have been published on this specific compound. The following data, protocols, and interpretations are based on the known mechanism of action of this compound and analogous studies on other antibiotics affecting the bacterial cell envelope. This document is intended for research, scientific, and drug development professionals to illustrate the potential proteomic impact of LpxC inhibitors and to provide a framework for future experimental design.
Introduction
This compound is a novel, non-hydroxamate inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to increased permeability and potent antibacterial effects.[1][3] This mechanism also suggests a potential for synergistic activity with other antibiotics that are typically excluded by the outer membrane.[1]
Proteomics, the large-scale study of proteins, is a powerful tool for elucidating the mechanisms of action of antimicrobial compounds and understanding bacterial stress responses.[4][5] By quantifying changes in the bacterial proteome upon antibiotic treatment, researchers can identify key pathways and cellular processes affected by the drug, providing insights into its mode of action and potential resistance mechanisms.
This guide outlines a hypothetical comparative proteomics experiment to analyze the response of a model Gram-negative bacterium, Escherichia coli, to this compound in comparison to a well-characterized beta-lactam antibiotic, meropenem, which targets peptidoglycan synthesis in the cell wall.[6][7]
Hypothetical Experimental Design and Protocols
The primary objective of this hypothetical study is to compare the global proteomic changes in E. coli in response to sub-lethal concentrations of this compound and meropenem.
Bacterial Culture and Treatment
-
Bacterial Strain: Escherichia coli ATCC 25922.
-
Culture Conditions: Bacteria are grown in Mueller-Hinton broth (MHB) at 37°C with shaking to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Antibiotic Treatment: The bacterial culture is divided into three groups:
-
Control (vehicle-treated).
-
This compound-treated (at 0.5 x MIC).
-
Meropenem-treated (at 0.5 x MIC).
-
-
Incubation: Cultures are incubated for a defined period (e.g., 2 hours) post-treatment to allow for changes in protein expression.
-
Cell Harvesting: Bacteria are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and stored at -80°C until protein extraction.
Protein Extraction and Digestion
-
Lysis: Bacterial pellets are resuspended in a lysis buffer (e.g., SDT buffer: 4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT) and lysed by a combination of boiling and ultrasonication to ensure efficient protein extraction from the bacterial envelope.[8]
-
Protein Quantification: The total protein concentration in the lysate is determined using a BCA assay.[9]
-
Digestion: An equal amount of protein from each sample (e.g., 100 µg) is subjected to in-solution tryptic digestion. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with sequencing-grade trypsin.[9]
Peptide Labeling and Mass Spectrometry
-
Isobaric Labeling: The resulting peptide mixtures from each condition are labeled with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ) for multiplexed quantitative proteomics.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Acquisition: Data is acquired on a high-resolution mass spectrometer (e.g., Orbitrap) in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8][10]
Data Analysis
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using a software suite like Proteome Discoverer or MaxQuant.[10] Peptides and proteins are identified by searching against the E. coli proteome database. The relative abundance of proteins across the different conditions is determined from the reporter ion intensities of the isobaric tags.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly differentially expressed between the treated and control groups. A fold change of >1.5 or <0.67 and a p-value of <0.05 are typically considered significant.
Hypothetical Quantitative Data
The following tables summarize the hypothetical proteomic changes in E. coli following treatment with this compound and Meropenem.
Table 1: Hypothetical Proteomic Response to this compound (LpxC Inhibitor)
| Protein | Gene | Function | Fold Change vs. Control | p-value |
| Outer Membrane Stress Response | ||||
| RcsF | rcsF | Outer membrane lipoprotein, senses envelope stress | 2.5 | <0.01 |
| CpxP | cpxP | Periplasmic protein, negative regulator of Cpx pathway | 2.8 | <0.01 |
| DegP (HtrA) | degP | Periplasmic protease/chaperone, envelope stress response | 2.2 | <0.01 |
| BamA | bamA | Outer membrane protein assembly factor | 1.8 | <0.05 |
| LPS and Lipid Metabolism | ||||
| FabZ | fabZ | Fatty acid synthesis | -1.7 | <0.05 |
| LpxA | lpxA | First step in lipid A biosynthesis | -1.5 | <0.05 |
| ArnA | arnA | Modification of lipid A | 1.6 | <0.05 |
| General Stress Response | ||||
| ClpB | clpB | Chaperone, disaggregation of proteins | 1.9 | <0.05 |
| DnaK | dnaK | Chaperone, protein folding | 1.7 | <0.05 |
Table 2: Hypothetical Proteomic Response to Meropenem (Beta-Lactam)
| Protein | Gene | Function | Fold Change vs. Control | p-value |
| Peptidoglycan Synthesis & Cell Wall Stress | ||||
| PBP1A | mrcA | Penicillin-binding protein | -1.8 | <0.01 |
| MepS | mepS | Peptidoglycan endopeptidase | 2.1 | <0.01 |
| AmpC | ampC | Beta-lactamase | 3.5 | <0.01 |
| LpoA | lpoA | Activator of PBP1A | -1.6 | <0.05 |
| Cell Division | ||||
| FtsZ | ftsZ | Cell division protein | -1.9 | <0.01 |
| FtsA | ftsA | Cell division protein | -1.7 | <0.05 |
| General Stress Response | ||||
| RpoS | rpoS | General stress response sigma factor | 1.8 | <0.05 |
| GroEL | groEL | Chaperonin | 1.6 | <0.05 |
Visualizations: Pathways and Workflows
Lipid A Biosynthesis Pathway and this compound Inhibition
References
- 1. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Wall Recycling of the Gram-Negative Bacteria and the Nexus to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of protein extraction methodologies on bacterial proteomic profiling: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial proteomic workflow [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling TP0586532
Disclaimer: TP0586532 is an experimental antibiotic drug. A comprehensive Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general laboratory safety principles for handling potent, novel, or uncharacterized chemical compounds and should be supplemented by a thorough risk assessment by the user and adherence to all institutional and local regulations.
Immediate Safety and Handling Precautions
This compound is a non-hydroxamate LpxC inhibitor and should be handled with care, assuming it may be a potent compound.[1] All operations involving the solid compound or concentrated solutions should be performed in a designated area, preferably within a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound.[1]
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and aerosols.[1][2][3]
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[1] For chemicals of unknown toxicity, it is advisable to wear a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[2] Gloves should be inspected before use and changed immediately if contaminated.[4]
-
Body Protection: A fully-buttoned, flame-resistant laboratory coat should be worn.[1][2] For handling larger quantities or when there is a significant risk of splashing, a disposable gown with tight-fitting cuffs is recommended.[1]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[2][4]
-
Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved respirator (e.g., N95 for powders or a respirator with appropriate cartridges for volatile compounds) should be used.[1]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for safety and compliance.[1]
Handling and Storage:
-
Weighing and Transfer: All manipulations of solid this compound that may generate dust should be conducted within a ventilated enclosure.[1] Use wet-handling techniques where appropriate to minimize dust generation.[1]
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the compound to the solvent slowly to avoid splashing.[1]
-
Storage: Store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, store at -80°C for up to 6 months or at -20°C for up to 6 months.
Spill Management:
-
Isolate the area: Prevent entry to the spill area.
-
Wear appropriate PPE: Use the full PPE ensemble described above.
-
Contain the spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.
-
Clean the area: Decontaminate the spill area with an appropriate solvent or cleaning agent.
-
Dispose of waste: Collect all spill cleanup materials in a sealed, labeled container for hazardous waste disposal.
Disposal:
-
Waste Categorization: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[5]
-
Segregation: Do not mix with other waste streams unless compatibility is known.
-
Containment: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.[5]
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste vendor, typically via incineration.[5][6] Do not dispose of this compound down the drain or in regular trash.[5]
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Weight | 460.53 |
| Formula | C₂₆H₂₈N₄O₄ |
| Appearance | Solid |
| CAS Number | 2427584-96-9 |
| Solubility | 10 mM in DMSO |
Biological Activity
| Parameter | Value |
| IC₅₀ (LpxC inhibitor) | 0.101 µM |
| MIC for E. coli ATCC 25922 | 2 mg/mL |
| MIC for K. pneumoniae ATCC 13883 | 4 mg/mL |
| MIC₉₀ against carbapenem-resistant K. pneumoniae | 4 µg/mL |
Experimental Protocols
In Vitro Membrane Permeability Assay
A membrane permeability assay using ethidium (B1194527) bromide (EtBr) can be performed to investigate the mechanism of action of this compound. An increase in the influx of EtBr into bacterial cells in the presence of this compound suggests increased membrane permeability.
In Vivo Murine Infection Models
This compound has shown efficacy in murine systemic, urinary tract, and lung infection models caused by meropenem- or ciprofloxacin-resistant strains.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. benchchem.com [benchchem.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
